molecular formula C5H6FN3O B1496488 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone CAS No. 313961-68-1

6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

Cat. No.: B1496488
CAS No.: 313961-68-1
M. Wt: 143.12 g/mol
InChI Key: KLYLSYMCPGBNPS-UHFFFAOYSA-N
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Description

6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone is a useful research compound. Its molecular formula is C5H6FN3O and its molecular weight is 143.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-fluoro-2-(methylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-7-5-8-3(6)2-4(10)9-5/h2H,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYLSYMCPGBNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397882
Record name 6-Fluoro-2-(methylamino)pyrimidin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID60397882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313961-68-1
Record name 6-Fluoro-2-(methylamino)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyrimidinones in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of nucleobases and a multitude of therapeutic agents.[1] The strategic incorporation of a fluorine atom into this privileged structure, as seen in 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone, offers a compelling route to modulate physicochemical and pharmacological properties. Fluorination is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes foundational knowledge of fluoropyrimidines to present its anticipated chemical structure, properties, synthesis, and potential biological relevance.

Chemical Structure and Physicochemical Properties

This compound is a substituted pyrimidine with the systematic IUPAC name 6-fluoro-2-(methylamino)pyrimidin-4(1H)-one. Its chemical identity is definitively established by its CAS Registry Number: 313961-68-1.

a b a->b N i a->i c b->c d c->d N g c->g O e d->e l d->l CH3 f e->f N h e->h F f->a k f->k H j i->j H

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Data
PropertyValueSource
CAS Number 313961-68-1[2]
Molecular Formula C₅H₆FN₃O[3]
Molecular Weight 143.12 g/mol [3]
Predicted LogP -0.5 to 0.5(Structure-based prediction)
Predicted Solubility Moderately soluble in polar organic solvents(Based on related pyrimidinones)[4]
Predicted pKa ~8-9 (N-H proton)(Based on pyrimidinone scaffold)

Synthetic Pathways and Methodologies

The synthesis of substituted pyrimidinones is a well-trodden path in organic chemistry, offering several reliable strategies. While a specific, detailed protocol for this compound is not published, a general and highly adaptable synthetic route can be proposed based on established pyrimidine syntheses. A common approach involves the cyclocondensation of a three-carbon component with a guanidine derivative.

Proposed Retrosynthetic Analysis and Workflow

A logical synthetic approach would involve the reaction of a fluorinated 1,3-dicarbonyl equivalent with N-methylguanidine. This is conceptually illustrated in the following workflow diagram.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Fluorinated 1,3-Dicarbonyl Equivalent (e.g., fluoromalonic ester derivative) C Cyclocondensation A->C B N-Methylguanidine B->C D Recrystallization or Chromatography C->D E This compound D->E

Caption: Generalized synthetic workflow for this compound.

Exemplary Experimental Protocol (Generalized)

This protocol is a representative, generalized procedure based on known pyrimidine synthesis methodologies and should be optimized for the specific target.

  • Reaction Setup: To a solution of a suitable fluorinated 1,3-dicarbonyl precursor (1.0 eq) in an appropriate solvent (e.g., ethanol, isopropanol), add a base such as sodium ethoxide or potassium carbonate (2.0-2.2 eq).

  • Addition of Guanidine: Add N-methylguanidine hydrochloride or sulfate (1.0-1.2 eq) to the reaction mixture.

  • Cyclocondensation: Heat the mixture to reflux for a period of 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl). The resulting precipitate, if formed, can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization (Anticipated)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.

¹H NMR Spectroscopy
  • Methyl Protons (-NHCH₃): A doublet in the region of δ 2.8-3.2 ppm, coupled to the adjacent N-H proton.

  • Amine Proton (-NHCH₃): A broad quartet or singlet (depending on solvent and concentration) in the region of δ 4.5-5.5 ppm.

  • Pyrimidine Ring Proton (C5-H): A doublet in the region of δ 5.5-6.0 ppm, showing coupling to the adjacent fluorine atom.

  • Ring N-H Proton: A broad singlet in the downfield region, typically δ 10.0-12.0 ppm.

¹³C NMR Spectroscopy
  • Methyl Carbon (-NHCH₃): A signal in the aliphatic region, around δ 25-30 ppm.

  • Pyrimidine Ring Carbons:

    • C5: A doublet around δ 90-100 ppm, with a large one-bond C-F coupling constant.

    • C6: A doublet around δ 150-160 ppm, with a smaller two-bond C-F coupling constant.

    • C2 and C4: Signals in the range of δ 155-170 ppm.

Mass Spectrometry
  • Electrospray Ionization (ESI-MS): Expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 144.0.

Biological Activity and Therapeutic Potential

The fluoropyrimidine core is a well-established pharmacophore with significant therapeutic applications, most notably in oncology.[5][6] The parent compound, 5-fluorouracil (5-FU), is a widely used chemotherapeutic agent that functions as an antimetabolite, primarily by inhibiting thymidylate synthase, which is crucial for DNA synthesis.[7]

The introduction of a fluorine atom at the 6-position and a methylamino group at the 2-position of the pyrimidinone ring in this compound suggests its potential as an intermediate for the synthesis of novel bioactive molecules. Pyrimidinone derivatives have demonstrated a broad range of biological activities, including:

  • Antitumor Activity: Many pyrimidinone derivatives have been investigated for their potential as anticancer agents.

  • Antiviral Activity: The pyrimidinone scaffold is present in a number of compounds with reported antiviral properties, including against RNA viruses.

  • Enzyme Inhibition: As a versatile heterocyclic scaffold, pyrimidinones are excellent starting points for the design of specific enzyme inhibitors.

Given the structural similarities to known bioactive molecules, this compound is a valuable building block for generating libraries of compounds for screening against various biological targets, particularly in the fields of oncology and virology.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The pyrimidinone ring is generally stable, but the presence of the fluorine atom influences its electronic properties. The amine and amide functionalities provide sites for further chemical modification. The compound is expected to be stable under standard laboratory conditions, though it should be stored in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound represents a key molecular scaffold with significant potential in the realm of drug discovery and development. Its fluorinated pyrimidinone core provides a strategic starting point for the synthesis of novel therapeutic agents. While detailed experimental data on this specific compound remains to be broadly published, this guide provides a solid foundation for researchers by outlining its fundamental chemical properties, logical synthetic strategies, and likely biological significance based on the rich and well-documented chemistry of its structural class. As the quest for novel therapeutics continues, the utility of such versatile building blocks is paramount.

References

  • Gising, J., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central. [Online] Available at: [Link]

  • Genomics Education Programme. (2021). Fluoropyrimidine-based chemotherapies. [Online] Available at: [Link]

  • Mberikunashe, J., et al. (2023). Pharmacogenetics and Adverse Events in the Use of Fluoropyrimidine in a Cohort of Cancer Patients on Standard of Care Treatment in Zimbabwe. PubMed Central. [Online] Available at: [Link]

  • Pharmacy Times. (2026). DPYD Testing Before Fluoropyrimidine Therapy Strengthens Oncology Safety and Personalization. [Online] Available at: [Link]

  • Gising, J., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central. [Online] Available at: [Link]

  • Ciccolini, J., et al. (2010). Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? PubMed Central. [Online] Available at: [Link]

  • PharmGKB. Fluoropyrimidine Pathway, Pharmacodynamics. [Online] Available at: [Link]

  • RSC Medicinal Chemistry. (2025). Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. [Online] Available at: [Link]

  • PubMed. (2025). Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. [Online] Available at: [Link]

  • Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Online] Available at: [Link]

  • SpectraBase. 6-Amino-2-(methylamino)-1H-pyrimidin-4-one. [Online] Available at: [Link]

  • Sidwell, R. J., et al. (1987). Antitumor activity of pyrimidinones, a class of small-molecule biological response modifiers. PubMed. [Online] Available at: [Link]

  • Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central. [Online] Available at: [Link]

  • Scribd. Pharmaceutical. [Online] Available at: [Link]

  • ResearchGate. Figure S15. 13 C [H] NMR spectrum of the 2-amino-6-(2-furyl). [Online] Available at: [Link]

  • PubChem. 6-(Dimethylamino)-8-Fluoro-2-[2-(Hydroxymethyl)-3-(1-Methyl-5-{[5-(Morpholin-4-Ylcarbonyl)pyridin-2-Yl]amino}-6-Oxo-1,6-Dihydropyridin-3-Yl)phenyl]isoquinolin-1(2h)-One. [Online] Available at: [Link]

  • PubChem. 4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide. [Online] Available at: [Link]

  • SciSpace. NMR spectral analysis of strongly second‐order 6‐, 8‐, 9. [Online] Available at: [Link]

  • Scientific Information Database (SID). One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives Catalyzed by L-Proline in Aqueous Media. [Online] Available at: [Link]

  • PubMed. PYRIMIDINES. II. SYNTHESIS OF 6-FLUOROURACIL. [Online] Available at: [Link]

  • PubMed. Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. [Online] Available at: [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Online] Available at: [Link]

  • MDPI. Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. [Online] Available at: [Link]

  • ResearchGate. (PDF) Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. [Online] Available at: [Link]

  • ResearchGate. Differences in Relevant Physicochemical Properties Correlate with Synergistic Activity of Antimicrobial Peptides. [Online] Available at: [Link]

  • Cell Chemical Biology. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function. [Online] Available at: [Link]

  • PubMed. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. [Online] Available at: [Link]

  • PubChem. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. [Online] Available at: [Link]

  • PubMed. N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. [Online] Available at: [Link]

Sources

Unlocking the Therapeutic Promise of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Fluorinated Pyrimidinone Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions. The strategic incorporation of a fluorine atom and a methylamino group at specific positions of the pyrimidinone core, as in the 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone scaffold, presents a compelling opportunity for the development of novel therapeutics. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive technical overview of the synthesis, therapeutic potential, and evaluation methodologies for this promising class of compounds, aimed at researchers and drug development professionals.

Synthetic Strategy: A Pathway to the Core Scaffold

The synthesis of this compound derivatives can be approached through a convergent synthesis strategy, leveraging established pyrimidine ring-forming reactions. A plausible and efficient route involves the condensation of N-methylguanidine with a fluorinated 1,3-dicarbonyl compound, such as ethyl 4,4-difluoro-3-oxobutanoate.

Proposed Synthetic Protocol
  • Formation of the Pyrimidinone Ring:

    • In a suitable solvent like ethanol, dissolve ethyl 4,4-difluoro-3-oxobutanoate.

    • Add a solution of N-methylguanidine (prepared from N-methylguanidine hydrochloride and a base like sodium ethoxide).

    • Reflux the mixture for several hours to facilitate the cyclocondensation reaction.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the crude product by filtration.

    • Purify the product by recrystallization or column chromatography to yield the this compound core.

  • Derivatization:

    • The core scaffold can be further modified at various positions to explore structure-activity relationships (SAR). For instance, the nitrogen at position 1 or 3 can be alkylated or arylated under appropriate basic conditions.

Synthetic Pathway reagent1 Ethyl 4,4-difluoro-3-oxobutanoate intermediate Cyclocondensation Intermediate reagent1->intermediate Base (e.g., NaOEt) Ethanol, Reflux reagent2 N-Methylguanidine reagent2->intermediate product 6-Fluoro-2-(methylamino)- 4(1H)-pyrimidinone intermediate->product Cyclization derivatives Derivatives product->derivatives Further Functionalization

Figure 1: Proposed synthetic pathway for this compound and its derivatives.

Therapeutic Potential in Oncology: A Focus on Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] The structural resemblance to the adenine core of ATP allows these molecules to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity. The dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.

Mechanistic Insights: Targeting Aberrant Kinase Signaling

Derivatives of the this compound core are predicted to function as ATP-competitive kinase inhibitors. The pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. The fluorine atom at the 6-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability, while the 2-methylamino group can be crucial for selectivity and potency.

Potential kinase targets for this class of compounds include, but are not limited to:

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed or mutated in various cancers, including non-small cell lung cancer and colorectal cancer.[2]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): A key driver in hepatocellular carcinoma.[3]

  • Glycogen Synthase Kinase 3β (GSK-3β): Implicated in various cancers and neurodegenerative diseases like Alzheimer's.[1]

  • p38 Mitogen-Activated Protein (MAP) Kinase: Involved in inflammatory responses and cancer progression.[4]

Kinase Inhibition Mechanism Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Growth_Factor->Receptor_Kinase Binds and Activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Kinase->Signaling_Cascade Phosphorylates and Activates ADP ADP Receptor_Kinase->ADP Hydrolyzes Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response Leads to Inhibitor 6-Fluoro-2-(methylamino)- 4(1H)-pyrimidinone Derivative Inhibitor->Receptor_Kinase Blocks ATP Binding Site ATP ATP ATP->Receptor_Kinase Binds

Figure 2: Generalized signaling pathway illustrating the mechanism of action of kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to determine the inhibitory activity of test compounds against a specific kinase.

Materials:

  • Purified kinase enzyme (e.g., EGFR, FGFR4)

  • Kinase-specific substrate peptide

  • ATP solution

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettor and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and assay buffer.

    • Add the master mix to the wells containing the compounds.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding the luminescence-based detection reagent.

    • Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Therapeutic Potential in Virology: A Broad-Spectrum Outlook

The pyrimidine scaffold is also a cornerstone in the development of antiviral agents, most notably as nucleoside analogs that interfere with viral replication. The introduction of fluorine can further enhance the antiviral potential of these molecules.

Mechanistic Insights: Disrupting Viral Replication

Fluorinated pyrimidinone derivatives could exert antiviral activity through several mechanisms:

  • Inhibition of Viral Polymerases: As nucleoside analogs, they can be phosphorylated in the cell to their triphosphate form, which can then compete with natural nucleosides for incorporation into the growing viral RNA or DNA chain, leading to chain termination.

  • Inhibition of Other Viral Enzymes: These compounds could also inhibit other essential viral enzymes, such as proteases or helicases.

  • Modulation of Host Factors: Some pyrimidine derivatives have been shown to modulate host cell pathways that are hijacked by viruses for their replication.[5]

Given the broad-spectrum activity of many pyrimidine-based antivirals, derivatives of this compound warrant screening against a wide range of viruses, including RNA viruses like influenza, coronaviruses, and flaviviruses, as well as DNA viruses like herpesviruses.[6]

Experimental Protocol: Antiviral Plaque Reduction Assay

This assay is a standard method to quantify the antiviral activity of a compound.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for herpesviruses)

  • Virus stock of known titer

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Overlay medium (e.g., medium containing carboxymethyl cellulose or agar)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed the host cells in 6-well plates and grow them to confluency.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound or DMSO (control).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization:

    • Remove the overlay medium and fix the cells with a fixative (e.g., methanol).

    • Stain the cells with crystal violet solution.

    • Gently wash the plates with water to remove excess stain.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percent reduction in plaque formation for each compound concentration compared to the virus control.

    • Determine the EC₅₀ value (the concentration that reduces plaque formation by 50%).

Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization & Preclinical Evaluation Synthesis Synthesis of Derivatives Purification Purification (HPLC) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay Characterization->Kinase_Assay Antiviral_Assay Plaque Reduction Assay Characterization->Antiviral_Assay IC50_Determination IC50_Determination Kinase_Assay->IC50_Determination Determine IC50 EC50_Determination EC50_Determination Antiviral_Assay->EC50_Determination Determine EC50 SAR_Studies Structure-Activity Relationship (SAR) IC50_Determination->SAR_Studies EC50_Determination->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox In_Vivo In Vivo Efficacy Studies (Xenograft/Infection Models) ADME_Tox->In_Vivo

Figure 3: A representative experimental workflow for the evaluation of this compound derivatives.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold is crucial for optimizing its therapeutic properties. The data obtained from biological assays should be compiled into tables to facilitate SAR analysis.

Table 1: Hypothetical SAR Data for Kinase Inhibition

Compound IDR1 (at N1)R3 (at N3)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
Core HH5001200
Deriv-1 MethylH250800
Deriv-2 HMethyl4501100
Deriv-3 CyclopropylH50600
Deriv-4 PhenylH>10000>10000

This tabular representation allows for a clear understanding of how different substituents at various positions influence potency and selectivity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and virology. The strategic placement of the fluoro and methylamino groups provides a strong foundation for potent and selective biological activity.

Future research should focus on:

  • Synthesis of a diverse library of derivatives: To comprehensively explore the SAR.

  • Screening against a broad panel of kinases and viruses: To identify lead compounds with high potency and selectivity.

  • X-ray crystallography studies: To elucidate the binding mode of lead compounds with their target proteins, which will guide further optimization.

  • In-depth preclinical evaluation: Including pharmacokinetic studies, in vivo efficacy in relevant animal models, and toxicology assessments.

By following a structured and data-driven approach, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the next generation of targeted therapies.

References

  • Fukunaga, K., et al. (2015). Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 25(5), 1086-1091. [Link]

  • Gray, N. S., et al. (1999). Exploiting chemical libraries for drug discovery. Science, 283(5401), 509-511.
  • Ohta, S., et al. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Bioorganic & Medicinal Chemistry, 22(15), 4162-4176. [Link]

  • Sidwell, R. W., & Smee, D. F. (2000). In vitro and in vivo antiviral assays. Current protocols in pharmacology, 13(1), 10-1.
  • Kim, J. A., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]

  • Kim, J. A., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]

  • De Clercq, E. (2009). The fluorinated pyrimidine nucleoside analogues in the chemotherapy of cancer and viral infections. Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 437-451.
  • Varaprasad, C. V. N. S., et al. (2021). Synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives. Medicinal Chemistry Research, 30(1), 1-12. [Link]

  • Geraghty, R. J., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12057-12075. [Link]

  • Gangjee, A., et al. (2012). The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. ACS Medicinal Chemistry Letters, 3(8), 643-647. [Link]

  • Radi, M., et al. (2012). Combining X-ray Crystallography and Molecular Modeling toward the Optimization of Pyrazolo[3,4-d]pyrimidines as Potent c-Src Inhibitors Active in Vivo against Neuroblastoma. Journal of Medicinal Chemistry, 55(8), 3964-3980. [Link]

  • Varaprasad, C. V. N. S., et al. (2021). Synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives. Medicinal Chemistry Research, 30(1), 1-12. [Link]

  • Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108.
  • Cousins, D. L., et al. (2021). Pyrimidin-6-yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Angewandte Chemie International Edition, 60(17), 9412-9415. [Link]

  • Wang, P. C., et al. (2026). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. *Biochemical Pharmacology, 117674. [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(7), 567-573. [Link]

  • Abdel-Gawad, H., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1855-1873. [Link]

  • Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7552-7572. [Link]

  • Abdel-Gawad, H., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1855-1873. [Link]

  • Fry, D. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1965-1973. [Link]

  • El-Damasy, A. K., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(14), 1235-1251. [Link]

  • Zheng, S., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 58(21), 8526-8542. [Link]

  • Gangjee, A., et al. (2012). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7737-7749. [Link]

  • Kim, J. A., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]

Sources

Technical Guide: Tautomeric Dynamics of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the tautomeric landscape of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone . It is designed for medicinal chemists and structural biologists requiring precise control over this scaffold for drug design (e.g., antiviral polymerase inhibitors) and intermediate synthesis.

Executive Summary

The this compound scaffold represents a "privileged structure" in medicinal chemistry, sharing electronic features with nucleobase analogs like Favipiravir and Fluorouracil. However, its utility is complicated by a dynamic tautomeric equilibrium involving prototropic shifts between ring nitrogens (N1/N3), the exocyclic amine, and the carbonyl oxygen.

This guide defines the thermodynamic preferences of these tautomers, the electronic influence of the C6-fluorine substituent, and the self-validating analytical protocols required to assign structure in solution.

Part 1: The Tautomeric Landscape

Structural Definitions

While the IUPAC name implies a specific 4(1H)-one structure, the molecule exists as a superposition of at least four distinct tautomers in solution. The equilibrium is governed by solvent polarity, pH, and the inductive effect of the fluorine atom.

Tautomer ClassStructure DescriptionStability Profile
T1: 1H-Keto-Amino Proton on N1 ; C4=O; Exocyclic –NHMeTarget Structure. Often less stable than T2 in unsubstituted analogs due to steric repulsion at N1-C6, but modulated here by Fluorine.
T2: 3H-Keto-Amino Proton on N3 ; C4=O; Exocyclic –NHMeThermodynamic Sink. Generally the dominant form in polar protic solvents (water/methanol) for 2-aminopyrimidines.
T3: Enol-Amino Aromatic Pyrimidine; C4-OH ; Exocyclic –NHMeMinor Species. Favored in gas phase or non-polar aprotic solvents. Stabilized by aromatization energy.
T4: Imino Proton on Ring N; Exocyclic =NMe Rare. Loss of exocyclic conjugation usually disfavors this, but it is a critical transition state for enzymatic recognition.
The "Fluorine Effect" (Electronic Modulation)

The presence of Fluorine at C6 is the critical differentiator between this molecule and standard isocytosine derivatives.

  • Inductive Withdrawal (-I Effect): Fluorine is highly electronegative, pulling electron density from the adjacent C6 and N1 atoms.

  • Acidity Modulation: This withdrawal significantly increases the acidity of the N1-proton . Consequently, the 1H-tautomer (T1) becomes more acidic (lower pKa) compared to the 3H-tautomer (T2).

  • Equilibrium Shift: In basic or neutral buffers, the labile N1 proton promotes a shift toward the 3H-form (T2) or the anionic species , altering hydrogen-bond donor/acceptor maps in protein binding pockets.

Tautomeric Equilibrium Network (Visualization)

The following diagram illustrates the connectivity and proton transfer pathways.

TautomerNetwork T1 T1: 1H-Keto-Amino (N1-H, C4=O) Target Scaffold T2 T2: 3H-Keto-Amino (N3-H, C4=O) Dominant in Water T1->T2 1,3-Proton Shift (Fast Exchange) T4 T4: Imino Form (Exocyclic =NMe) T1->T4 Amino-Imino Shift T2->T1 T3 T3: Enol-Amino (Aromatic, C4-OH) Non-polar/Gas Phase T2->T3 Lactam-Lactim Tautomerism T3->T2

Figure 1: The tautomeric equilibrium network. The thickness of arrows (implied by stability descriptions) suggests T1 and T2 are the primary competitors in solution.

Part 2: Analytical Characterization Protocols

Distinguishing T1 (1H) from T2 (3H) is notoriously difficult because proton exchange is often faster than the NMR time scale. The following protocols ensure accurate assignment.

Protocol A: 19F-NMR Solvatochromic Shift

Fluorine-19 is an exquisitely sensitive probe for the electronic environment of the C6 position.

  • Principle: The chemical shift of the C6-F atom changes depending on whether the adjacent N1 is protonated (T1) or unprotonated (T2).

  • Method:

    • Dissolve 5 mg of compound in DMSO-d6 (polar aprotic, H-bond acceptor).

    • Dissolve 5 mg of compound in CDCl3 (non-polar).

    • Acquire 19F NMR spectra (referenced to CFCl3 or internal standard).

  • Interpretation:

    • Upfield Shift (Shielding): Indicates increased electron density at C6, consistent with N1-deprotonation (shift toward T2 or T3).

    • Downfield Shift (Deshielding): Indicates N1-protonation (T1 form), as the protonated nitrogen pulls density.

Protocol B: 1H-15N HMBC (The Gold Standard)

Direct detection of N-H connectivity is required for definitive proof.

  • Setup: 50-100 mM concentration in DMSO-d6 (to slow exchange).

  • Experiment: 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).

  • Diagnostic Signals:

    • T1 (1H-form): Strong correlation between the N1-H proton and C2/C6 carbons. The N1 nitrogen chemical shift will be characteristic of a secondary amide (~150-160 ppm).

    • T2 (3H-form): Strong correlation between the N3-H proton and C2/C4 carbons. The N3 nitrogen shift differs significantly (~160-170 ppm).

    • T3 (Enol): Absence of Ring N-H signals; appearance of a deshielded O-H proton (~11-12 ppm).

Protocol C: X-Ray Crystallography (Solid State Warning)
  • Caveat: Crystallization freezes the molecule in the lowest energy conformation for the crystal lattice packing, which may not reflect the bioactive solution state.

  • Recommendation: Use Single Crystal X-Ray Diffraction (SC-XRD) only to confirm the T1 vs T2 preference in the solid state. Note that 2-amino-4-pyrimidinones often crystallize as T2 (3H) dimers linked by dual H-bonds.

Part 3: Computational Modeling (DFT Workflow)

For researchers lacking experimental access to high-field NMR, Density Functional Theory (DFT) provides a reliable prediction of relative stabilities.

Recommended Level of Theory
  • Method: DFT-B3LYP or M06-2X (better for dispersion interactions).

  • Basis Set: 6-311++G(d,p) (Diffuse functions are essential for anionic/lone-pair interactions in tautomers).

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density). Gas phase calculations are irrelevant for biological contexts.

Workflow Logic

DFT_Workflow Start Input Structures (T1, T2, T3, T4) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Energy Single Point Energy (M06-2X/6-311++G** + SMD Water) Freq->Energy Boltzmann Boltzmann Distribution (% Population Calculation) Energy->Boltzmann

Figure 2: Computational workflow for predicting tautomeric ratios.

Part 4: Implications for Drug Discovery

Binding Mode Ambiguity

In a protein binding pocket (e.g., Viral RNA Polymerase), the protein environment can select a high-energy tautomer if the binding enthalpy (


) overcomes the tautomerization penalty (

).
  • Donor/Acceptor Mismatch:

    • T1 (1H): N1 is a Donor; O4 is an Acceptor.

    • T2 (3H): N1 is an Acceptor; N3 is a Donor.

  • Design Tip: If your docking score is poor, manually force the ligand into the T2 (3H) or T3 (Enol) state. The 6-Fluoro group often engages in weak halogen bonding or fills hydrophobic sub-pockets, but its primary role is modulating the pKa of the N1/N3 protons to tune these H-bond strengths.

Synthetic Intermediate Stability

When using this molecule as a building block (e.g., alkylation at N1 vs O4):

  • Hard Electrophiles (Methyl Iodide): Tend to alkylate N3 (thermodynamic control) or N1 .

  • Soft Electrophiles: May alkylate the Sulfur (if thione analog) or Oxygen (O-alkylation) under specific conditions.

  • Control: To selectively alkylate N1, use a temporary protecting group on the exocyclic amine and N3, or exploit the higher acidity of N1 induced by the C6-Fluorine using a precise base equivalent (e.g., NaH).

References

  • Tautomerism in 2-hydroxypyridines and 4-pyrimidinones. Source: Journal of Physical Chemistry A. Context: Establishes the general preference for the keto (lactam) form in aqueous solution for pyrimidinone scaffolds. URL:[Link]

  • Favipiravir Tautomerism and Complexation Properties. Source: MDPI (Molecules). Context: Detailed analysis of the 6-fluoro-3-hydroxypyrazine system, providing analogous data on how fluorine and solvent polarity shift keto-enol equilibria in 6-membered heterocycles. URL:[Link]

  • Protonation and Tautomerism of Favipiravir (T-705). Source: ChemRxiv.[1] Context: Computational study (DFT) confirming the role of solvation models (SMD) in predicting the stability of enol vs keto forms in fluorinated nitrogen heterocycles. URL:[Link]

  • Solid-state NMR study of ureidopyrimidinone model compounds. Source: Magnetic Resonance in Chemistry (PubMed). Context: Demonstrates the utility of solid-state NMR in distinguishing N1-H vs N3-H tautomers in pyrimidinone dimers, relevant for solid-phase characterization. URL:[Link]

  • Tautomerism of 2-amino-4-pyrimidinone (Isocytosine). Source: ResearchGate (General Review). Context: Foundational data establishing the N3-H (3H-keto) form as the dominant species in water for the parent scaffold, serving as the baseline for the 6-fluoro derivative. URL:[Link]

Sources

safety data sheet SDS for 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Provisional Technical Data Sheet & Safety Guide for researchers handling 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone .[1]

As this compound is a specialized intermediate with limited public toxicological data, this guide derives its safety protocols from Structure-Activity Relationships (SAR) involving fluorinated pyrimidines (e.g., 5-Fluorouracil) and aminopyrimidines.[1]

CAS Registry Number: 313961-68-1 Document Type: Provisional Safety & Handling Guide (SDS-Plus) Version: 2.1 (Research Use Only)[1]

PART 1: COMPOUND IDENTIFICATION & CHARACTERIZATION

Chemical Identity
  • IUPAC Name: 6-Fluoro-2-(methylamino)-1H-pyrimidin-4-one[1][2][3][4]

  • Synonyms: 4-Fluoro-2-(methylamino)-6-hydroxypyrimidine; 2-Methylamino-6-fluoropyrimidin-4-ol[1]

  • Molecular Formula: C₅H₆FN₃O[3][5]

  • Molecular Weight: 143.12 g/mol [5]

  • SMILES: CNc1nc(O)cc(F)n1 (Enol form) / CNc1nc(=O)cc(F)[nH]1 (Keto form)

Structural Analysis & Tautomerism

Researchers must recognize that this molecule exists in a dynamic equilibrium between the pyrimidinone (keto) and pyrimidinol (enol) forms. In solution, the dominant tautomer depends on solvent polarity and pH.

  • Solid State: Predominantly the keto-amine form due to strong intermolecular hydrogen bonding (dimer formation).[1]

  • Solution: In polar aprotic solvents (DMSO), the keto form persists. In basic conditions, the enolate anion dominates.

Implication for Analysis:

  • NMR: Expect broad signals for N-H protons due to exchange.

  • HPLC: Peak tailing may occur on C18 columns; use a buffered mobile phase (pH 2.5 or 7.5) to suppress ionization/tautomerization shifts.

PART 2: HAZARD IDENTIFICATION (The "Why")

GHS Classification (Derived)

Based on SAR with fluorinated antimetabolites (e.g., 5-FU, Flucytosine).[1]

Hazard ClassCategoryHazard StatementMechanistic Basis
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedPyrimidine antimetabolite potential.[1]
Skin Irritation Cat 2H315: Causes skin irritationAminopyrimidine moiety is basic and lipophilic.[1]
Eye Irritation Cat 2AH319: Causes serious eye irritationCrystalline solids cause mechanical and chemical abrasion.
STOT - SE Cat 3H335: May cause respiratory irritationFine dust inhalation.[1]
Germ Cell Mutagenicity SuspectedWarning:[1] Potential MutagenFluorinated bases can mimic uracil/cytosine, leading to DNA incorporation errors.
The "Lethal Synthesis" Risk

Senior Scientist Insight: The presence of the C-F bond at the 6-position (equivalent to the 4-position in uracil numbering depending on nomenclature) suggests this molecule could act as a suicide inhibitor or false substrate for enzymes like Dihydropyrimidine Dehydrogenase (DPD) or Thymidylate Synthase.[1]

  • Risk: Metabolic activation could generate toxic fluorinated nucleotides.

  • Control: Treat as a Potent Pharmacological Agent (PPA) until IC50/LD50 data confirms otherwise.

PART 3: HANDLING & CONTAINMENT PROTOCOLS

Engineering Controls Workflow

Do not rely solely on PPE. Use the following containment hierarchy.

HandlingProtocol Start Start: Handling this compound Quant Quantity Check Start->Quant SmallScale < 100 mg (Analytical) Quant->SmallScale LargeScale > 100 mg (Prep/Synthesis) Quant->LargeScale FumeHood Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->FumeHood LargeScale->FumeHood Acceptable with HEPA Glovebox Isolator / Glovebox (Negative Pressure) LargeScale->Glovebox Preferred PPE_Level1 PPE Level 1: Nitrile Gloves + Lab Coat + Safety Glasses FumeHood->PPE_Level1 PPE_Level2 PPE Level 2: Double Gloves + Tyvek Sleeves + P100 Respirator Glovebox->PPE_Level2 Waste Waste Disposal: Segregate as Fluorinated Organic PPE_Level1->Waste PPE_Level2->Waste

Figure 1: Risk-based containment strategy. High-potency handling (Red path) is recommended for synthesis scales due to unknown chronic toxicity.[1]

Self-Validating Decontamination Protocol

To ensure your workspace is free of this compound (which is invisible to the eye), use this chemical validation step:

  • Preparation: Dissolve 1g of Iron(III) Chloride (

    
    ) in 100mL water/ethanol (1:1).
    
  • Mechanism: Many hydroxypyrimidines form colored complexes (purple/red) with

    
     due to phenolic tautomers.
    
  • Validation: Swab the surface after cleaning. Apply a drop of

    
     solution to the swab.
    
    • No Color Change: Clean.

    • Red/Purple: Contamination persists. Reclean with 0.1M NaOH followed by water.

PART 4: EMERGENCY RESPONSE

First Aid Logic
  • Inhalation: Move to fresh air immediately. Critical: If user experiences "metallic taste" or nasal irritation, this suggests significant mucosal absorption. Seek medical monitoring for delayed pulmonary edema.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or DMSO for cleaning skin; these solvents act as carriers, increasing transdermal absorption of the fluorinated compound.

  • Eye Contact: Flush for 15 minutes. The fluorine atom increases acidity; monitor for corneal opacity.

Fire Fighting
  • Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

  • Action:

    • Do NOT use a water jet (spreads contamination).

    • Use Dry Chemical or CO2.

    • Firefighters must wear full acid-gas rated SCBA.[1]

PART 5: STORAGE & STABILITY

Chemical Stability
  • Hydrolysis: The C-F bond is generally stable, but the pyrimidinone ring is susceptible to hydrolysis under strong basic conditions (pH > 12) at elevated temperatures, releasing methylguanidine and malonic acid derivatives.

  • Oxidation: Stable against air oxidation.

Storage Conditions
  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Store under Argon or Nitrogen. (Hygroscopic nature promotes clumping and hydrolysis).

  • Container: Amber glass. Avoid metal containers if moisture is present (corrosion risk from trace HF formation).

PART 6: REFERENCES

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135402055 (Related: 2-amino-6-methylpyrimidin-4-one).[1] Retrieved from [Link]

  • Longley, D. B., et al. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.[6] (Basis for Fluoropyrimidine toxicity SAR). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

A Technical Guide to the Synthesis and Biological Significance of 2-Amino-4-Pyrimidinone Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive literature review of 2-amino-4-pyrimidinone fluorinated analogs, catering to researchers, scientists, and drug development professionals. This document delves into the synthetic methodologies, biological activities, and structure-activity relationships of this emerging class of compounds, offering field-proven insights and a forward-looking perspective on their therapeutic potential.

Introduction: The Strategic Fusion of a Privileged Scaffold with a Powerhouse Element

The 2-amino-4-pyrimidinone core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active molecules. Its ability to engage in multiple hydrogen bonding interactions makes it an ideal pharmacophore for targeting a diverse range of biological macromolecules. The strategic incorporation of fluorine, an element with unique physicochemical properties, into this scaffold presents a compelling avenue for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's properties.[1][2] Judicious placement of fluorine atoms can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2] This guide will explore the synergistic effect of combining the 2-amino-4-pyrimidinone core with fluorine, creating a new generation of drug candidates with significant therapeutic promise.

Synthetic Strategies for Fluorinated 2-Amino-4-Pyrimidinones

The synthesis of fluorinated 2-amino-4-pyrimidinone analogs can be approached through two primary strategies: direct fluorination of a pre-formed pyrimidinone ring or the construction of the pyrimidinone ring from fluorinated precursors.

Method 1: Cyclocondensation Reactions with Fluorinated Building Blocks

A versatile and widely employed method for constructing the 2-amino-4-pyrimidinone ring is the cyclocondensation of a guanidine derivative with a β-ketoester or a similar three-carbon electrophile. To introduce fluorine into the final product, fluorinated building blocks can be utilized in this reaction.

Experimental Protocol: Synthesis of a 6-Trifluoromethyl-2-amino-4-pyrimidinone Analog

This protocol describes a representative synthesis of a 2-amino-4-pyrimidinone analog bearing a trifluoromethyl group at the 6-position, a common strategy to enhance biological activity.

  • Reaction Setup: To a solution of 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol, add guanidine hydrochloride (1.1 eq) and a base such as sodium ethoxide (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.

The following diagram illustrates the general workflow for this synthetic approach:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Purification cluster_product Product Fluorinated_Ketoester Fluorinated β-Ketoester Cyclocondensation Cyclocondensation Fluorinated_Ketoester->Cyclocondensation Guanidine Guanidine Derivative Guanidine->Cyclocondensation Workup Work-up & Neutralization Cyclocondensation->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product Fluorinated 2-Amino-4-Pyrimidinone Purification->Final_Product Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Inhibitor 2-Amino-4-Pyrimidinone Fluorinated Analog Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Anticancer Activity

The antiproliferative effects of fluorinated 2-amino-4-pyrimidinone analogs are often a direct consequence of their kinase inhibitory activity. By blocking key signaling pathways that drive cell growth and survival, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Representative Anticancer Activities of Related Pyrimidine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Arylamino-4-aryl-pyrimidineColon CancerVaries[3][4]
2,4-DiaminopyrimidinePancreatic Cancer0.11 - 0.98[2]
2,4-DiaminopyrimidineHeLa0.5 - 4.0[5]

Structure-Activity Relationships (SAR)

The biological activity of 2-amino-4-pyrimidinone analogs is highly dependent on the nature and position of substituents on the pyrimidine ring. The introduction of fluorine can significantly impact the SAR.

  • Position of Fluorine: Fluorination at the 5- or 6-position of the pyrimidine ring can influence both potency and selectivity. A fluorine atom at the 5-position can enhance binding by interacting with specific residues in the target protein's active site.

  • Nature of Fluorinated Substituent: The use of a trifluoromethyl group versus a single fluorine atom can have different effects. A trifluoromethyl group is more lipophilic and can occupy larger hydrophobic pockets, potentially leading to increased potency.

  • Substituents on the Amino Group: The nature of the substituent at the 2-amino position is critical for activity. Aryl or substituted aryl groups are often found in potent kinase inhibitors, as they can extend into other regions of the ATP-binding pocket.

  • Substituents at the 4- and 6-positions: Modifications at these positions can be used to fine-tune the physicochemical properties of the molecule, such as solubility and membrane permeability, and can also contribute to target selectivity.

Conclusion and Future Directions

The strategic incorporation of fluorine into the 2-amino-4-pyrimidinone scaffold represents a promising strategy for the development of novel therapeutics, particularly in the realm of oncology. The unique properties of fluorine can be leveraged to enhance the potency, selectivity, and pharmacokinetic profile of these privileged structures. Future research in this area should focus on:

  • Exploring Diverse Fluorination Patterns: Systematic investigation of the effects of mono-, di-, and trifluoroalkylation at various positions on the pyrimidine ring.

  • Targeting Novel Kinases: Screening fluorinated 2-amino-4-pyrimidinone libraries against a broader range of kinases to identify new therapeutic opportunities.

  • In Vivo Evaluation: Advancing promising lead compounds into preclinical and clinical studies to assess their efficacy and safety in relevant disease models.

The continued exploration of this chemical space is poised to yield a new generation of targeted therapies with the potential to address significant unmet medical needs.

References

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Preprints.org. Retrieved February 13, 2026, from [Link]

  • Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Py-rimidine Derivatives Containing Trifluoromethyl. (n.d.). Preprints.org. Retrieved February 13, 2026, from [Link]

  • Structure-activity relationships of 2 '-modified-4 '-selenoarabinofuranosyl-pyrimidines as anticancer agents. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon, 8(10), e11059. [Link]

  • Li, P., Zhang, J., Wang, X., Zhang, Y., Wang, X., Liu, H., Zhang, Y., & Zhang, J. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2512–2529. [Link]

  • Zhou, Y., Wang, Y., Xia, Y., & He, F. (2018). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 42(18), 15433–15444. [Link]

  • Gangjee, A., Li, W., Kisliuk, R. L., Cody, V., Pace, J., Piraino, J., & Makin, J. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892–4902. [Link]

  • Zhang, M., Ji, S., Chen, Z., Li, J., Li, Y., Wang, X., Liu, Y., Zhang, Y., & Ai, J. (2021). Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities. European Journal of Medicinal Chemistry, 222, 113573. [Link]

  • Li, P., Zhang, J., Wang, X., Zhang, Y., Wang, X., Liu, H., Zhang, Y., & Zhang, J. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2512–2529. [Link]

  • Xu, Y., Foulks, J. M., Clifford, A., Brenning, B., Lai, S., Luo, B., Parnell, K. M., Merx, S., McCullar, M. V., Kanner, S. B., & Ho, K.-K. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4072–4075. [Link]

  • Wang, W., Zhang, L., Wang, L., Chen, S., & Wang, L. (2015). Synthesis and Biological Evaluation of 2,4-diaminopyrimidines as Selective Aurora A Kinase Inhibitors. European Journal of Medicinal Chemistry, 95, 461–469. [Link]

  • Xu, Y., Foulks, J. M., Clifford, A., Brenning, B., Lai, S., Luo, B., Parnell, K. M., Merx, S., McCullar, M. V., Kanner, S. B., & Ho, K.-K. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4072–4075. [Link]

  • Liang, F., Dexheimer, T. S., Zhang, P., Rosenthal, A. S., Villamil, M. A., Mabry, K. S., Sherrill, J., Shurer, C. R., Schimmer, A. D., Jadhav, A., Maloney, D. J., & Simeonov, A. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(20), 8427–8440. [Link]

  • Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(4), 1017–1035. [Link]

  • Salwiczek, M., & Koksch, B. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2185–2217. [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Peschke, F., & Koksch, B. (2020). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science, 11(36), 9879–9884. [Link]

Sources

Methodological & Application

Title: A Robust Reversed-Phase HPLC Method for the Analysis of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone. This compound, a polar fluorinated pyrimidine derivative, presents a typical analytical challenge due to its limited retention on conventional C18 stationary phases.[1][2] This guide outlines a systematic approach to method development, beginning with an analysis of the analyte's physicochemical properties to inform the selection of an appropriate stationary phase and mobile phase conditions. The final, optimized method utilizes a polar-endcapped C18 column with a phosphate-buffered mobile phase to ensure reproducible retention and excellent peak symmetry. We further provide a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, covering specificity, linearity, accuracy, precision, and robustness.[3][4] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Analyte Profile

This compound is a heterocyclic organic compound featuring a pyrimidine core. Such structures are foundational in medicinal chemistry and are present in numerous therapeutic agents.[5] The analytical control of this and related compounds is critical for ensuring purity, monitoring reaction kinetics, and assessing stability in drug development.

The primary challenge in developing an RP-HPLC method for this analyte stems from its high polarity. The combination of the pyrimidinone ring, the basic methylamino group, and the electronegative fluorine atom results in high water solubility and, consequently, poor interaction with traditional nonpolar stationary phases like C18.[6][7]

Physicochemical Properties and Their Chromatographic Implications:

  • Structure:

    • The pyrimidine ring provides a chromophore for UV detection.

    • The secondary amine (-NH(CH₃)) has a basic pKa, making its charge state highly dependent on mobile phase pH.

    • The keto-enol tautomerism of the pyrimidinone ring and the polar fluorine atom contribute to the molecule's overall hydrophilicity.

  • pKa (Estimated): The methylamino group is expected to have a pKa in the range of 8.5-9.5. To ensure a consistent, single ionic form (the protonated cation) and enhance retention, the mobile phase pH should be controlled and set at least 2 pH units below this value. Operating in the pH 2.5-4.5 range is ideal for silica-based columns.

  • logP (Estimated): The calculated octanol-water partition coefficient is expected to be low (likely < 1.0), confirming its polar nature.

  • UV Absorbance: Pyrimidine derivatives typically exhibit strong UV absorbance between 260 nm and 280 nm.[8] A photodiode array (PDA) detector is recommended to determine the absorbance maximum (λ-max) experimentally for optimal sensitivity.

Strategic Method Development

Our approach is a systematic process where each parameter is chosen to address the specific challenges posed by the analyte. The goal is to develop a method that is not only effective but also robust and transferable.

Column Selection: Mitigating Poor Retention

Standard C18 columns often fail to provide adequate retention for highly polar analytes, leading to elution near the void volume and poor resolution from solvent front impurities.[7] To overcome this, a stationary phase with enhanced polar retention capabilities is required.

  • Rationale: We selected a polar-endcapped C18 column . These columns have residual surface silanols shielded by polar functional groups. This design prevents the hydrophobic C18 chains from collapsing in highly aqueous mobile phases (a common issue known as "phase dewetting") and provides an alternative retention mechanism through hydrophilic interactions, improving the retention of polar compounds.[7]

Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.

  • pH Control (The Critical Factor): To ensure consistent protonation of the basic methylamino group and suppress undesirable interactions with residual silanols, a buffered mobile phase is essential.[2]

    • Aqueous Phase Selection: A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid was chosen. This pH ensures the analyte is consistently in its protonated, cationic form, promoting interaction with the stationary phase and leading to sharp, symmetrical peaks.

  • Organic Modifier:

    • Choice of Solvent: Acetonitrile (ACN) was selected over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff, which provides a better signal-to-noise ratio.

    • Gradient Elution: A shallow gradient was developed to ensure adequate separation from potential impurities and to elute the main analyte with a good peak shape within a reasonable runtime.

Detection Parameters
  • Wavelength Selection: Based on the UV spectra of similar pyrimidinone structures, an initial detection wavelength was set at 275 nm .[8] This should be confirmed by running a PDA scan of the analyte peak to identify the true λ-max for maximum sensitivity.

The workflow for these strategic decisions is illustrated below.

MethodDevelopment cluster_MP Mobile Phase Components Analyte Analyte Characterization (Polarity, pKa, UV) Column Column Selection (Address Polarity) Analyte->Column High Polarity MobilePhase Mobile Phase Optimization Column->MobilePhase Use Polar-Endcapped C18 pH pH Selection (pH < pKa) Buffer: Phosphate pH 3.0 Organic Organic Modifier Solvent: Acetonitrile Mode: Gradient Detection Detection Optimization FinalMethod Optimized & Validated Method Detection->FinalMethod pH->Detection Organic->Detection

Caption: Method Development Workflow.

Optimized Method and Protocol

This section provides the detailed protocol for the analysis of this compound using the developed method.

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a PDA/UV detector.

  • Column: Waters Atlantis T3 C18, 4.6 x 150 mm, 5 µm, or equivalent polar-endcapped/aqueous-stable C18 column.

  • Chemicals:

    • This compound reference standard.

    • Acetonitrile (HPLC grade or higher).

    • Potassium phosphate monobasic (KH₂PO₄).

    • Phosphoric acid (85%).

    • Water (HPLC grade, 18.2 MΩ·cm).

Final Chromatographic Conditions
ParameterCondition
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ in water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time 20 minutes (including re-equilibration)
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Use HPLC grade acetonitrile directly.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the same diluent.

  • System Equilibration:

    • Purge the pump lines with their respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the working standard solution (50 µg/mL).

    • The system is deemed ready for use if it meets the following criteria, which are based on common pharmaceutical practices.

SST ParameterAcceptance Criteria
Retention Time (RT) RSD ≤ 1.0%
Peak Area RSD ≤ 2.0%
Tailing Factor (T) 0.8 – 1.5
Theoretical Plates (N) ≥ 2000

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The following protocols are based on the ICH Q2(R2) guidelines.[4][11]

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[10]

  • Protocol:

    • Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Inject the working standard solution.

    • If available, inject known impurities to demonstrate resolution.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and analyze the stressed samples. The method is specific if the analyte peak is resolved from all degradation product peaks. Use PDA peak purity analysis to confirm.

Linearity and Range
  • Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.[3]

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering 50% to 150% of the nominal working concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.[10]

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo matrix or blank solution.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9]

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the working standard (100% concentration) on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0% for both studies.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

  • Protocol:

    • Analyze the working standard while making small, deliberate changes to key parameters, one at a time.

    • Examples of variations:

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

      • Column Temperature: ± 2 °C (28 °C and 32 °C).

      • Mobile Phase pH: ± 0.1 units (pH 2.9 and 3.1).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the change in analyte retention time should be minimal.

Validation cluster_Core Core Quantitative Parameters Method Validated HPLC Method Specificity Specificity (Peak Purity, Resolution) Method->Specificity Linearity Linearity (r² ≥ 0.999) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Robustness Robustness (Parameter Variation) Method->Robustness LOD_LOQ Detection & Quantitation Limits Method->LOD_LOQ Specificity->Accuracy ensures correct peak is measured Specificity->Precision ensures correct peak is measured Linearity->Accuracy defines range Linearity->LOD_LOQ defines range Robustness->Method confirms reliability

Caption: Interrelation of Method Validation Parameters.

Conclusion

This application note presents a comprehensive and robust RP-HPLC method for the analysis of the polar compound this compound. By employing a systematic development approach that considered the analyte's physicochemical properties, we established a reliable method using a polar-endcapped C18 column and a pH-controlled mobile phase. The detailed protocols for method execution and validation according to ICH guidelines ensure that this method is suitable for its intended purpose in a regulated quality control environment, providing accurate and reproducible results.

References

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available at: [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • SIELC Technologies. Polar Compounds. Available at: [Link]

  • Pharmaguideline. (2023). Steps for HPLC Method Validation. Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Kazakevich, Y., & Lobrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • PubChem. Compound Summary for CID 78358206. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Tebbett, I. R., & Hindmarsh, K. W. (1985). HPLC analysis of fluorinated pyrimidine nucleosides.
  • PubChem. Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. Available at: [Link]

  • SpectraBase. 6-Amino-2-(methylamino)-1H-pyrimidin-4-one. Available at: [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

  • INIS-IAEA. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available at: [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone is a key heterocyclic scaffold with significant potential in drug discovery and development. Its structural motifs are present in a variety of biologically active molecules.[1] Traditional synthetic routes to pyrimidinone derivatives often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering dramatic reductions in reaction times, improved yields, and alignment with the principles of green chemistry.[2][3][4] This document provides a comprehensive guide to the microwave-assisted synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: A Two-Step Microwave-Assisted Approach

The proposed synthesis of this compound is a two-step process commencing from the commercially available starting material, 2,4-dichloro-6-fluoropyrimidine. The synthetic pathway is outlined below:

Step 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

The first step involves a regioselective nucleophilic aromatic substitution reaction of 2,4-dichloro-6-fluoropyrimidine with methylamine under microwave irradiation. The greater reactivity of the chlorine atom at the C2 position, influenced by the electronic effects of the pyrimidine ring nitrogens and the fluorine substituent, is anticipated to favor the selective displacement of the C2-chloro group by methylamine.

Step 2: Microwave-Assisted Hydrolysis

The intermediate, 4-chloro-6-fluoro-N-methylpyrimidin-2-amine, is then subjected to microwave-assisted hydrolysis to convert the C4-chloro group to a hydroxyl group, yielding the final target molecule, this compound.

Reaction Pathway Diagram:

Synthetic_Pathway start 2,4-dichloro-6-fluoropyrimidine intermediate 4-chloro-6-fluoro-N-methylpyrimidin-2-amine start->intermediate 1. Methylamine, Microwave product This compound intermediate->product 2. Hydrolysis, Microwave Experimental_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Hydrolysis s1_reagents Mix 2,4-dichloro-6-fluoropyrimidine and Methylamine in Dioxane s1_microwave Microwave Irradiation (120°C, 15 min) s1_reagents->s1_microwave s1_workup Aqueous Workup and Extraction s1_microwave->s1_workup s1_purification Column Chromatography s1_workup->s1_purification s2_reagents Dissolve Intermediate in Dioxane/Water with HCl s1_purification->s2_reagents Intermediate s2_microwave Microwave Irradiation (150°C, 30 min) s2_reagents->s2_microwave s2_neutralize Neutralization s2_microwave->s2_neutralize s2_isolate Filtration and Drying s2_neutralize->s2_isolate final_product 6-Fluoro-2-(methylamino)- 4(1H)-pyrimidinone s2_isolate->final_product Final Product

Sources

Application Note: Strategic Synthesis of Pharmaceutical Intermediates via Nucleophilic Aromatic Substitution of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Fluorinated pyrimidines, in particular, serve as highly versatile building blocks due to the unique reactivity conferred by the fluorine substituent.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone as a key intermediate. We delve into the chemical principles governing its reactivity and present a detailed, field-proven protocol for its application in synthesizing more complex molecular architectures through Nucleophilic Aromatic Substitution (SNAr). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these critical synthetic transformations.

Introduction: The Pyrimidinone Core in Drug Discovery

Pyrimidinone derivatives are classified as "privileged structures" in drug discovery, owing to their ability to form multiple hydrogen bonds and engage in various biological interactions, which has led to their widespread use in anticancer, antiviral, and anti-inflammatory agents.[3][4] The introduction of a fluorine atom at the C6 position of the 2-(methylamino)-4(1H)-pyrimidinone ring creates a key synthetic handle. The strong electron-withdrawing nature of the pyrimidine ring nitrogens and the adjacent carbonyl group significantly activates the C6-F bond towards nucleophilic displacement. This predictable reactivity makes this compound an ideal starting material for building molecular complexity and accessing novel chemical space.

Chemical Profile and Reactivity

A thorough understanding of the substrate's properties is critical for successful synthesis.

PropertyValue
Chemical Name This compound
Molecular Formula C₅H₆FN₃O
Molecular Weight 143.12 g/mol
CAS Number 313961-68-1[5]
Appearance Off-white to pale yellow solid
Key Reactive Site C6-Fluorine

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The primary transformation leveraging this intermediate is the SNAr reaction. The process is typically a two-step addition-elimination mechanism. A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient C6 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion, being a good leaving group, is eliminated, restoring aromaticity and yielding the substituted product.

SNAr_Mechanism cluster_legend Legend Start 6-Fluoro-2-(methylamino)- 4(1H)-pyrimidinone + Nu: Transition Meisenheimer Complex (Resonance Stabilized) Start->Transition + Nu⁻ Product 6-Substituted Product + F⁻ Transition->Product - F⁻ (Elimination) Reactants Reactants Intermediate Intermediate Products Products

Caption: General mechanism for SNAr at the C6 position.

Mandatory Safety Protocols

As with any laboratory procedure, a stringent adherence to safety is paramount. The target compound and related pyrimidine derivatives are classified as irritants.

  • Hazard Identification : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles.[7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Spill & Disposal : In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste according to local regulations.[8]

Experimental Application: Synthesis of a 6-(Arylamino) Intermediate

This protocol details a representative SNAr reaction to synthesize a 6-(arylamino)-2-(methylamino)-4(1H)-pyrimidinone derivative, a common core structure in kinase inhibitors.

Principle: The reaction involves the displacement of the C6-fluorine with a substituted aniline. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to scavenge the HF generated in situ, driving the reaction to completion. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and stabilize the charged intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStarting Material
4-Methoxyaniline≥98%CommercialNucleophile (Example)
Diisopropylethylamine (DIPEA)AnhydrousCommercialBase
N,N-Dimethylformamide (DMF)AnhydrousCommercialSolvent
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction Solvent
Brine (Saturated NaCl)Lab Prepared-Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialDrying Agent
Round-bottom flask, condenser, magnetic stirrer--Glassware
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄CommercialReaction Monitoring
Step-by-Step Protocol
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.43 g).

    • Add anhydrous DMF (approx. 20 mL). Stir at room temperature until all solid dissolves.

  • Addition of Reagents:

    • Add the selected nucleophile, 4-methoxyaniline (1.1 eq).

    • Add DIPEA (2.0 eq) to the mixture in a dropwise manner.

    • Scientist's Note: Using a slight excess of the nucleophile ensures the complete consumption of the starting material. The base is crucial to neutralize the generated acid, preventing potential side reactions and protonation of the amine nucleophile.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C using an oil bath.

    • Maintain stirring and monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Scientist's Note: This aqueous work-up removes the highly polar DMF solvent and other water-soluble byproducts.

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by either recrystallization (e.g., from an Ethanol/water mixture) or column chromatography on silica gel to yield the pure 6-(4-methoxyphenylamino)-2-(methylamino)-4(1H)-pyrimidinone product.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Reagents in DMF) React 2. Heating & Reflux (80-90°C, 4-8h) Setup->React Monitor 3. TLC Monitoring React->Monitor Monitor->React Incomplete Workup 4. Aqueous Work-up (Water Quench, EtOAc Extraction) Monitor->Workup Complete Purify 5. Purification (Recrystallization or Chromatography) Workup->Purify Analyze 6. Product Characterization (NMR, MS, MP) Purify->Analyze

Caption: A logical workflow for the synthesis and analysis protocol.

Data Analysis and Characterization

The identity and purity of the final product must be rigorously confirmed using standard analytical techniques.

Expected Data for a Representative Product:

AnalysisExpected Outcome
Yield 75-90%
Appearance White to off-white solid
¹H NMR Disappearance of C-F coupling; Appearance of new aromatic and N-H protons from the aniline moiety.
Mass Spec (MS) [M+H]⁺ peak corresponding to the calculated molecular weight of the product.
Melting Point A sharp melting point range, indicating high purity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive reagents (moisture).2. Insufficient temperature.3. Insufficient base.1. Use anhydrous solvents/reagents.2. Verify oil bath temperature.3. Increase base to 2.5-3.0 eq.
Multiple Byproducts 1. Reaction temperature too high.2. Impure starting materials.1. Lower the reaction temperature to 70-80 °C.2. Confirm purity of starting materials before use.
Poor Yield after Work-up 1. Product is partially water-soluble.2. Incomplete extraction.1. Saturate the aqueous layer with NaCl before extraction.2. Increase the number of extractions (e.g., to 5x).

Conclusion

This compound is a high-value intermediate for pharmaceutical synthesis. Its activated C6-position allows for reliable and efficient functionalization via Nucleophilic Aromatic Substitution. The protocol described herein provides a robust and adaptable template for generating diverse libraries of pyrimidinone-based compounds, accelerating hit-to-lead campaigns in drug discovery. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively utilize this building block to construct novel molecular entities with significant therapeutic potential.

References

  • BASF Safety data sheet according to Regulation UK SI 2019/758 and UK SI 2020/1577 as amended
  • USP. (2020).
  • Sigma-Aldrich. (2024).
  • CymitQuimica. (2024).
  • Sigma-Aldrich. (2024).
  • PubChem. 6-(Dimethylamino)-8-Fluoro-2-[2-(Hydroxymethyl)-3-(1-Methyl-5-{[5-(Morpholin-4-Ylcarbonyl)pyridin-2-Yl]amino}-6-Oxo-1,6-Dihydropyridin-3-Yl)phenyl]isoquinolin-1(2h)-One.
  • Ibrahim, M.N.
  • Pharmaffiliates. 6-((5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)amino)nicotinaldehyde.
  • PYRIMIDINES. II. SYNTHESIS OF 6-FLUOROURACIL. (1964). Journal of Medicinal Chemistry.
  • Castillo, B., et al. (2023).
  • SpectraBase. 6-Amino-2-(methylamino)-1H-pyrimidin-4-one.
  • BenchChem. (2025). Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol.
  • Welsch, M. E., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Ossila. 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. (2014-present). ScienceDirect.
  • Shaaban, M. A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Harrity, J. P. A., et al. (2021). Pyrimidin-6-yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis.
  • Harrity, J. P. A., et al. (2021).
  • The oral fluorinated pyrimidines. (2000). Annals of Oncology.
  • PubChem. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole.
  • Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PMC.
  • Welsch, M. E., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Bide Pharm
  • Aswinanand, B., et al. (2025). Pyrimidine Derivative...Ameliorates Cognitive Dysfunction...in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology.
  • Wencewicz, T. A., et al. (2011). Discovery of N-alkyl-N-(pyridin-2-yl) hydroxylamine scaffolds as selective antibacterial agents.... WashU Medicine Research Profiles.
  • FDA. (2011). FDA issues draft guidance on development of combinations of investigational drugs. Drug Discovery and Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Identifying Degradation Products of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone. Our goal is to provide a comprehensive, experience-driven resource for anticipating, identifying, and characterizing its potential degradation products. By understanding the underlying chemical principles and employing robust analytical strategies, you can ensure the integrity of your experiments and the quality of your materials.

Introduction: Why Degradation Matters

The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life.[1][2] Degradation products, even in trace amounts, can potentially alter the pharmacological and toxicological profile of the parent compound.[3] For this compound, a molecule with multiple reactive sites, a thorough understanding of its degradation pathways is paramount. This guide provides a framework for conducting forced degradation studies and interpreting the resulting data.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on the functional groups present (a fluorinated pyrimidinone core, a secondary amine), the most probable degradation pathways are hydrolysis, oxidation, and photodegradation. Thermal degradation is also a possibility, particularly at elevated temperatures.

Q2: What analytical techniques are best suited for identifying these degradation products?

A multi-pronged approach is recommended. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the workhorse for separation and initial identification based on mass-to-charge ratio. For definitive structural elucidation of unknown degradants, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile degradation products.[7]

Q3: How do I perform a forced degradation study?

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[1][2] This allows for the rapid generation and identification of potential degradation products that might form under normal storage conditions over a longer period. Detailed protocols are provided in the subsequent sections.

Q4: What is the significance of the fluorine substituent on degradation?

The high electronegativity of the fluorine atom can influence the electronic properties of the pyrimidine ring, potentially affecting its susceptibility to nucleophilic attack.[4] While the C-F bond is generally strong, it can be susceptible to cleavage under certain photolytic conditions.

Troubleshooting Guide to Degradation Pathways and Product Identification

Hydrolytic Degradation: The Role of Water and pH

Hydrolysis is a common degradation pathway for compounds containing amide and amine functionalities, especially under acidic or basic conditions.[8]

Potential Degradation Products:

  • Defluorination-Hydroxylation: The fluorine atom at the 6-position could be susceptible to nucleophilic substitution by a hydroxide ion, particularly under basic conditions, leading to the formation of 6-Hydroxy-2-(methylamino)-4(1H)-pyrimidinone.

  • Deamination: The methylamino group at the 2-position could be hydrolyzed to a hydroxyl group, yielding 6-Fluoro-2-hydroxy-4(1H)-pyrimidinone. This is more likely to occur under acidic conditions.

  • Ring Opening: Severe hydrolytic stress (strong acid or base at high temperatures) could lead to the cleavage of the pyrimidine ring.

Experimental Protocol for Hydrolytic Degradation:

  • Preparation of Solutions: Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral). A typical concentration is 1 mg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

  • Analysis: Analyze the samples by HPLC-UV/MS at regular intervals to monitor the formation of degradation products.

Troubleshooting:

  • Issue: No degradation is observed.

    • Solution: Increase the temperature, the concentration of the acid/base, or the duration of the study.

  • Issue: The parent compound degrades completely, and multiple, poorly resolved peaks appear.

    • Solution: Reduce the stress conditions (time, temperature, or acid/base concentration) to identify the primary degradation products. Employ a gradient elution method in your HPLC protocol for better separation.

Data Interpretation:

Potential Degradant Expected Mass Change (from parent) Analytical Confirmation
6-Hydroxy-2-(methylamino)-4(1H)-pyrimidinone-2LC-MS, NMR
6-Fluoro-2-hydroxy-4(1H)-pyrimidinone-15LC-MS, NMR
Ring-opened productsVariesLC-MS/MS, NMR

Workflow for Hydrolytic Degradation Analysis:

G parent This compound n_oxide N-Oxide Formation (+16 Da) parent->n_oxide Oxidation hydroxymethyl Hydroxymethyl Derivative (+16 Da) parent->hydroxymethyl Oxidation degradation Ring Oxidation & Cleavage parent->degradation Strong Oxidation

Caption: Potential oxidative degradation pathways.

Photodegradation: The Effect of Light Exposure

Compounds with aromatic or heteroaromatic rings can be susceptible to degradation upon exposure to UV or visible light. [9] Potential Degradation Products:

  • Defluorination: Photolytic cleavage of the C-F bond is a known degradation pathway for some fluorinated compounds. [10]* Dimerization: Two molecules of the compound could react to form a dimer.

  • Photo-oxidation: In the presence of oxygen, light can induce oxidation reactions, leading to products similar to those from chemical oxidation.

  • Rearrangement: The pyrimidine ring could undergo photo-induced rearrangement.

Experimental Protocol for Photodegradation:

  • Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile, water). Also, expose the solid compound to light.

  • Light Exposure: Place the samples in a photostability chamber with a controlled light source (e.g., a xenon lamp with filters to simulate sunlight) according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the samples at various time points using HPLC-UV/MS.

Troubleshooting:

  • Issue: No degradation is observed.

    • Solution: Increase the light intensity or the duration of exposure.

  • Issue: The solvent itself is reacting.

    • Solution: Choose a more photochemically stable solvent. Run a solvent blank under the same conditions.

Data Interpretation:

Potential Degradant Expected Mass Change (from parent) Analytical Confirmation
Defluorinated product-19LC-MS, NMR
Dimer+ (Molecular Weight of parent)LC-MS
Photo-oxidation products+16, etc.LC-MS, NMR
Thermal Degradation: The Influence of Heat

Elevated temperatures can provide the energy needed to break chemical bonds, leading to degradation. [5][11][12][13][14] Potential Degradation Products:

  • Decarbonylation: Loss of the carbonyl group from the pyrimidinone ring.

  • Demethylation: Cleavage of the methyl group from the methylamino substituent.

  • General Decomposition: At very high temperatures, the molecule may fragment into smaller, more volatile compounds.

Experimental Protocol for Thermal Degradation:

  • Sample Preparation: Place the solid compound in a controlled-temperature oven. Solutions can also be heated.

  • Heating: Expose the sample to a range of temperatures (e.g., 80°C, 100°C, 120°C) for a defined period.

  • Analysis: Analyze the solid sample by techniques like Thermogravimetric Analysis (TGA) to determine the onset of decomposition. Dissolve the heated solid or analyze the heated solution by HPLC-UV/MS.

Troubleshooting:

  • Issue: The compound melts before it degrades.

    • Solution: TGA can help differentiate between melting and decomposition.

  • Issue: Complex mixture of products is formed.

    • Solution: Analyze samples at lower temperatures or for shorter durations to identify the initial degradation products.

Data Interpretation:

Potential Degradant Expected Mass Change (from parent) Analytical Confirmation
Decarbonylated product-28GC-MS, LC-MS
Demethylated product-14GC-MS, LC-MS

Conclusion: A Proactive Approach to Stability

A systematic investigation into the degradation of this compound is a crucial step in its development and use. By employing the forced degradation strategies and analytical techniques outlined in this guide, researchers can proactively identify potential liabilities in the molecule's stability. This knowledge is invaluable for developing stable formulations, establishing appropriate storage conditions, and ensuring the overall quality and safety of the compound. Remember that this guide provides a starting point; the specific degradation profile of your compound may vary depending on the experimental conditions and the presence of other excipients or impurities.

References

  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available from: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC. Available from: [Link]

  • Structural characterization of products arising from methylsulfanyl group oxidation in pyrimidine derivatives using 13C NMR - ProQuest. Available from: [Link]

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization - SynThink. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as Anticancer and Anti-inflammatory agents | Request PDF - ResearchGate. Available from: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • Thermal stability of a ureidopyrimidinone model compound - University of Limerick. Available from: [Link]

  • Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin - PubMed. Available from: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. Available from: [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed. Available from: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC. Available from: [Link]

  • Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation - MDPI. Available from: [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Forced Degradation Studies - MedCrave online. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Myricetin Inhibits Photodegradation of Profenofos in Water: Pathways and Mechanisms. Available from: [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation | Analytical Chemistry - ACS Publications. Available from: [Link]

  • [Thermal decomposition kinetics of ribavirin and its stability] - PubMed. Available from: [Link]

  • The selective degradation of pyrimidines in nucleic acids by permanganate oxidation - PubMed. Available from: [Link]

  • Fragmentation mass spectra of selected metabolites with purposed... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • 6-Fluoro-2-(methylamino)pyrimidin-4(1H)-one - Bide Pharmatech. Available from: [Link]

  • Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid - Preprints.org. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-(Methylamino)pyrimidinone Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Ticket ID: PYR-OPT-404 Subject: Temperature Optimization & Troubleshooting for 2-(methylamino)pyrimidin-4(3H)-one Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 2-(methylamino)pyrimidin-4(3H)-one (and its tautomers) presents a classic conflict between kinetic control (to prevent polymerization/degradation) and thermodynamic drive (required for ring closure or difficult substitutions).

This guide addresses the two primary synthetic routes:

  • Route A (De Novo Cyclization): Condensation of

    
    -keto esters with 
    
    
    
    -methylguanidine.
  • Route B (S_NAr Displacement): Nucleophilic substitution of 2-chloropyrimidin-4-one with methylamine.

Module 1: Route A – De Novo Cyclization

Reaction: Ethyl acetoacetate +


-methylguanidine 

2-(methylamino)pyrimidin-4-one.
The Temperature Criticality

In this pathway, temperature serves two distinct mechanistic functions:

  • Initial Addition (Kinetic): The nucleophilic attack of the guanidine nitrogen on the

    
    -keto ester ketone. This occurs readily at 25–40°C .
    
  • Dehydration/Cyclization (Thermodynamic): The elimination of water and ethanol to aromatize the ring. This step is endothermic and has a high activation energy barrier. It requires temperatures

    
    . 
    
Protocol Optimization
  • Standard: Reflux in Ethanol (78°C) with NaOEt base.

  • Issue: If the reaction is run below 60°C, you will isolate the acyclic ureido-crotonate intermediate . This is a common "false negative" where users believe the reaction failed.

  • Optimization:

    • Step 1: Stir at RT for 1 hour (allows controlled mixing without polymerization).

    • Step 2: Ramp to reflux (78–80°C) for 4–6 hours to drive dehydration.

Diagram: Cyclization Workflow

CyclizationRoute Start Reagents: N-methylguanidine + Ethyl Acetoacetate Step1 Mixing Phase (25°C, 1h) Formation of acyclic intermediate Start->Step1 Initiation Step2 Cyclization Phase (Reflux >78°C, 4h) -H2O, -EtOH Step1->Step2 Heat required for dehydration Check Check LCMS Target M+H Step2->Check Check->Step2 Incomplete (Intermediate present) Outcome Product: 2-(methylamino)pyrimidinone Check->Outcome Pass

Caption: Figure 1. Temperature-dependent stepwise progression for de novo pyrimidine synthesis.

Module 2: Route B – S_NAr Displacement

Reaction: 2-chloropyrimidin-4-one + Methylamine


 Product.
The Temperature Criticality

Unlike Route A, this reaction is driven by nucleophilicity. The leaving group (Cl) is activated by the electron-deficient pyrimidine ring.[1]

  • Risk: High temperatures (>80°C) in the presence of water (often used as a co-solvent) promote hydrolysis of the chloride to the 2,4-dione (uracil derivative), which is an inseparable impurity.

  • Regioselectivity: Methylamine is a strong nucleophile. If the temperature is too high, it may attack the C-6 position or cause ring opening.

Optimization Matrix
ParameterRecommended ConditionScientific Rationale
Temperature 40–50°C Balances rate of substitution (

) vs. hydrolysis (

). At >80°C,

becomes significant.
Solvent Ethanol or THF Avoid pure water. Water promotes hydrolysis of the starting material before the amine can attack.
Stoichiometry 2.5 eq. Methylamine Excess amine acts as a proton scavenger (for HCl generated).
Pressure Sealed Tube Methylamine (b.p. -6°C) is a gas. Heating in an open flask results in reagent loss. Use a sealed vessel or methylamine in EtOH/THF solution.

Module 3: Troubleshooting & FAQs

Q1: "I see a precipitate, but it dissolves when I heat it. Upon cooling, nothing comes back out."

Diagnosis: This is a solubility vs. tautomerism issue. Technical Insight: 2-(methylamino)pyrimidinone exists in equilibrium with its hydroxy-pyrimidine tautomer.

  • High Temp: The compound is soluble in ethanol/water.

  • Low Temp: It should crystallize. If it doesn't, you likely have the salt form (hydrochloride) which is highly water-soluble.

  • Fix: Adjust pH to ~7-8 (isoelectric point) using dilute acetic acid or ammonium hydroxide. The free base is significantly less soluble and will precipitate.

Q2: "My LCMS shows a mass of M+14 relative to the product."

Diagnosis: Methylation at the wrong site (N-methylation of the ring nitrogens). Cause: Reaction temperature was too high (>100°C) or a strong alkylating agent (MeI) was used instead of methylamine. Fix: Switch to Route B (displacement) at lower temperatures (40°C) to ensure the methyl group is only on the exocyclic nitrogen.

Q3: "The reaction stalled at 60% conversion."

Diagnosis: Product Inhibition.[2][3][4][5] Technical Insight: The byproduct of Route B is HCl. The generated HCl protonates the remaining methylamine, rendering it non-nucleophilic (methylammonium chloride). Fix: Add a non-nucleophilic base (e.g., DIPEA or Et3N) or use a larger excess (3-4 eq) of methylamine. Do not simply increase temperature ; this will only increase impurities.

Module 4: Tautomerism & Analysis

It is critical to recognize that your target molecule is a "chameleon."

Tautomers T1 Keto Form (Pyrimidinone) Polar Solvent favored T2 Enol Form (Hydroxypyrimidine) Non-polar/Gas phase T1->T2 Tautomerism (Fast Equilibrium)

Caption: Figure 2. Tautomeric equilibrium. Note that 1H NMR signals may broaden or shift depending on solvent (DMSO-d6 vs CDCl3).

Analytical Note: In DMSO-d_6, you typically observe the keto form. The NH proton may appear very downfield (>10 ppm) or be invisible due to exchange.

References

  • Pinner Pyrimidine Synthesis Review

    • Title: The Chemistry of Pyrimidines and Their Benzo Deriv
    • Source:Comprehensive Heterocyclic Chemistry II.
    • Context: Foundational mechanism for condens
    • URL:

  • Nucleophilic Substitution Kinetics

    • Title: Kinetics of Substitution of 2-Chloropyrimidine with Amines.[6]

    • Source:Journal of the Chemical Society B.
    • Context: Establishes the reactivity profile of chloropyrimidines at varying temper
    • URL:

  • Solubility & Tautomerism Data

    • Title: Tautomerism and Solubility of 2-Aminopyrimidines.
    • Source:Journal of Organic Chemistry.
    • Context: Explains the solubility cliffs observed during workup
    • URL:

(Note: While specific URLs to older papers may vary by institution access, the citations above refer to standard, verified chemical principles grounded in the search results provided.)

Sources

Technical Support Center: Solving Purification Challenges in Fluorinated Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve even the most stubborn purification puzzles. Fluorine's unique properties—its high electronegativity, small size, and the strength of the C-F bond—can dramatically alter a molecule's behavior, turning routine purifications into significant hurdles.[1]

This guide is structured to help you diagnose problems, select the right strategy, and execute it effectively. We will move from frequently encountered issues to specific troubleshooting scenarios and detailed experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when first encountering the purification of these unique molecules.

Q1: Why is purifying my fluorinated heterocycle so difficult compared to its non-fluorinated analog?

The difficulty arises from the profound physicochemical changes fluorine imparts upon a molecule.[2][3] Understanding these is the first step to designing a better purification strategy.

  • Altered Polarity and Lipophilicity: A common misconception is that fluorine always increases polarity. While the C-F bond is highly polar, the overall effect on the molecule is often a significant increase in lipophilicity (logP).[1][4] This is because the dense electron cloud around fluorine is not easily polarized and interacts poorly with polar solvents like water. This can cause unexpected elution profiles in both normal and reversed-phase chromatography.

  • Modified Basicity (pKa): The powerful electron-withdrawing effect of fluorine can drastically lower the pKa of nearby basic centers, particularly nitrogen atoms within a heterocycle.[2] A pyridine ring, for example, becomes significantly less basic upon fluorination. This change in ionization state affects solubility and retention on ion-exchange or pH-dependent reversed-phase columns.

  • Unique Intermolecular Interactions: Heavily fluorinated compounds can exhibit "fluorous-fluorous" interactions, a tendency to self-associate or interact preferentially with other fluorinated molecules or materials.[5] While this can be a challenge, it can also be exploited for purification using specialized techniques.

Table 1: Impact of Fluorination on Key Physicochemical Properties
PropertyGeneral Effect of FluorinationImplication for Purification
Lipophilicity (logP) Generally increases, especially with CF₃ groups.[1][4]May require stronger organic mobile phases in RP-HPLC. Can decrease aqueous solubility, complicating recrystallization.
Aqueous Solubility Often decreases.Limits options for aqueous-based purifications and recrystallization.
pKa of Basic Centers Decreases (becomes less basic).[2]Alters retention on ion-exchange columns and requires careful pH control in RP-HPLC to maintain a consistent charge state.
Boiling Point/Volatility Can be surprisingly high due to dipole interactions or low due to weak van der Waals forces.Affects decisions regarding distillation or removal of high-boiling point solvents.
Crystal Packing Can be significantly different from non-fluorinated analogs.Makes finding a suitable recrystallization solvent more challenging; increases the likelihood of "oiling out."
Q2: What is the best starting point for developing a purification method for a novel fluorinated heterocycle?

There is no single "best" method, but a logical decision process can save significant time and material. The choice depends on the scale of your synthesis, the nature of the impurities, and the properties of your target compound.

The following decision tree provides a recommended starting point for your method development.

G start Start: Crude Fluorinated Heterocycle Mixture scale What is the scale? start->scale flash Flash Chromatography (Normal or Reversed-Phase) scale->flash > 1 g prep_hplc Preparative HPLC (Reversed-Phase) scale->prep_hplc < 1 g impurity_type Are major impurities non-fluorinated? polarity Is the compound polar or non-polar? impurity_type->polarity No f_spe Fluorous SPE (F-SPE) impurity_type->f_spe Yes polarity->flash Non-polar polarity->prep_hplc Polar flash->impurity_type recrystallization Recrystallization flash->recrystallization Post-Chromatography Polish prep_hplc->impurity_type prep_hplc->recrystallization Post-Chromatography Polish f_spe->recrystallization Post F-SPE Polish

Caption: Initial Purification Strategy Decision Tree.

For most research-scale purifications (<1g), reversed-phase HPLC is an excellent starting point due to its high resolving power.[6] For larger scales, flash chromatography is more practical. If you suspect your main impurities are non-fluorinated starting materials, fluorous solid-phase extraction (F-SPE) can be a remarkably efficient first-pass technique.[5]

Part 2: Troubleshooting Guide & Advanced Solutions

This section tackles specific, challenging scenarios with explanations of the underlying science and actionable solutions.

Scenario 1: My fluorinated product co-elutes with a non-fluorinated starting material in both normal and reversed-phase chromatography.

This is a classic problem where the polarity difference between your product and the impurity is insufficient for traditional chromatographic separation.

The Underlying Cause: Fluorination can subtly alter polarity in a way that makes a molecule mimic the behavior of a different, non-fluorinated structure on silica or C18.

The Solution: Exploit Fluorophilicity

Utilize a separation technique based on "fluorous" interactions rather than polarity.[5]

  • Fluorous Solid-Phase Extraction (F-SPE): This is the most direct solution. F-SPE uses a silica gel functionalized with perfluoroalkyl chains. The principle is simple:

    • Dissolve your crude mixture in a fluorous-phobic solvent (e.g., methanol/water).

    • Load it onto the F-SPE cartridge.

    • Wash with the same solvent. The non-fluorinated and lightly fluorinated impurities will wash through.

    • Your highly fluorinated compound is retained due to favorable fluorous-fluorous interactions with the stationary phase.

    • Elute your pure compound with a fluorous-philic solvent (e.g., perfluorohexane, or a strong organic solvent like acetone).

  • HPLC with a Fluorinated Stationary Phase: For analytical or small-scale preparative work, an HPLC column with a fluorinated stationary phase (e.g., F-C8) can provide orthogonal selectivity to standard C18 columns.[7] When using hydrocarbon eluents (like acetonitrile/water), fluorinated compounds are often retained more strongly on these columns compared to their non-fluorinated counterparts, reversing the elution order you might see on C18.[5]

Scenario 2: My nitrogen-containing fluorinated heterocycle shows severe tailing or inconsistent retention in reversed-phase HPLC.

The Underlying Cause: This is almost always a pKa problem. The electron-withdrawing fluorine atoms have likely reduced the basicity of your heterocycle's nitrogen, shifting its pKa into the typical mobile phase pH range (2-7).[2] If the mobile phase pH is close to the compound's pKa, your compound will exist as a mixture of its protonated (charged) and neutral forms. The neutral form is more retained on a C18 column, while the charged form is less retained. This equilibrium on the column leads to broad, tailing peaks.

The Solution: Control the Ionization State

You must force the compound into a single, stable ionization state.

  • Acidify the Mobile Phase: For a basic heterocycle, add a strong acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the aqueous and organic mobile phases. This will ensure the pH is well below the compound's pKa, keeping it fully protonated (charged) throughout the analysis.

  • Use a Buffer: If you need to work at a specific, intermediate pH, use a buffer system (e.g., ammonium acetate, ammonium formate) to maintain a constant pH. This is critical for reproducibility.

Scenario 3: My compound "oils out" instead of crystallizing during recrystallization.

"Oiling out" occurs when a compound's solubility drops so rapidly upon cooling that it separates as a liquid phase instead of forming an ordered crystal lattice. Fluorinated compounds are particularly prone to this due to their often high lipophilicity and unique packing requirements.[1]

The Solution: Slow Down and Guide the Crystallization

  • Use a Solvent/Anti-Solvent System: This is often more effective than single-solvent cooling. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at a slightly elevated temperature until the solution just begins to turn cloudy (the saturation point). Then, allow it to cool slowly.[8][9]

  • Slow Cooling is Crucial: Do not rush the cooling process by placing the flask directly in an ice bath. Allow it to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. This gives the molecules time to orient themselves into a crystal lattice.

  • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites. If you have a tiny amount of pure solid, add a single "seed" crystal to the saturated solution to initiate crystallization.

Table 2: Recommended Solvent Systems for Recrystallization of Fluorinated Heterocycles
Compound PolarityGood Solvents (for initial dissolution)Anti-Solvents (for inducing precipitation)
Low Polarity Dichloromethane, Ethyl Acetate, Acetone, THFHexanes, Heptane, Diethyl Ether
Medium Polarity Ethanol, Isopropanol, AcetonitrileWater, Hexanes
High Polarity Water (if soluble), Methanol, EthanolAcetone, Acetonitrile, Dichloromethane

Note: This table provides starting points. Empirical testing is always necessary.[9]

Part 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the techniques discussed above.

Protocol 1: Method Development for Reversed-Phase HPLC

This protocol outlines a systematic approach to developing a purification method for a novel fluorinated heterocycle.

  • Column Selection: Start with a standard C18 column (e.g., 5 µm particle size, 150 x 4.6 mm for analytical scouting).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water.

    • Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Rationale: The formic acid ensures any basic nitrogens are protonated, leading to better peak shape.[6]

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes. Hold at 95% B for 2 minutes. Return to 5% B over 1 minute and re-equilibrate for 2 minutes.

    • Rationale: This broad gradient will determine the approximate solvent composition needed to elute your compound.

  • Analysis of Scouting Run: Identify the retention time (tᵣ) of your target compound. Calculate the approximate %B at which it eluted.

  • Optimization: Design a shallower, focused gradient around the elution point from the scouting run.

    • Example: If the compound eluted at 10 minutes in the scouting run (approx. 65% B), a good optimized gradient would be 55% B to 75% B over 20 minutes.

    • Rationale: A shallower gradient increases the separation (resolution) between your target compound and closely eluting impurities.

  • Scale-Up to Preparative: Once optimized, transfer the method to a larger diameter preparative column. Adjust the flow rate and injection volume according to the column dimensions.

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) Workflow

This protocol is for separating a highly fluorinated target compound from non-fluorinated impurities.

G cluster_0 F-SPE Workflow A 1. Condition Equilibrate F-SPE cartridge with Methanol, then with MeOH/H2O. B 2. Load Dissolve crude mix in minimal MeOH/H2O. Load onto cartridge. A->B Sample Introduction C 3. Wash (Elute Impurities) Wash with several column volumes of MeOH/H2O. B->C Non-Fluorinated Impurities Pass Through D 4. Elute (Collect Product) Elute with a strong organic solvent (e.g., Acetone or THF). C->D Fluorinated Product Remains Bound Waste Waste: Non-Fluorinated Impurities C->Waste Collection Collection Flask: Pure Fluorinated Product D->Collection

Caption: Workflow for Fluorous Solid-Phase Extraction.

  • Cartridge Conditioning: Select an F-SPE cartridge with a bed weight appropriate for your sample size. Flush the cartridge with 3-5 column volumes of a strong organic solvent (e.g., acetone), followed by 3-5 column volumes of your initial loading solvent (e.g., 80:20 methanol:water).

  • Sample Loading: Dissolve your crude material in a minimal amount of the loading solvent. Load the solution onto the conditioned cartridge.

  • Wash Step: Wash the cartridge with 5-10 column volumes of the loading solvent. Collect the eluent and analyze by TLC or LC-MS to ensure no product is lost. This fraction should contain your non-fluorinated impurities.

  • Elution Step: Elute your retained, fluorinated product with 3-5 column volumes of a strong, fluorous-philic solvent like acetone or THF. Collect this fraction.

  • Analysis: Confirm the purity of the eluted fraction. Evaporate the solvent to yield your purified product.

References

  • Analysis of Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. (2023). [Link]

  • Fluorinated Heterocyclic Compounds: Research Guide & Papers. PapersFlow. (n.d.). [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (NIH). (n.d.). [Link]

  • Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Enthalpy Analytical. (2022). [Link]

  • Fluorine in drug discovery: Role, design and case studies. Global Journal of Pharmacy & Pharmaceutical Sciences. (n.d.). [Link]

  • Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. (n.d.). [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. LCGC North America. (n.d.). [Link]

  • Case studies of fluorine in drug discovery. Ojima Lab, Stony Brook University. (2019). [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. (n.d.). [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. (2021). [Link]

  • Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed. (n.d.). [Link]

  • Special Issue : Fluorine-Containing Pharmaceuticals. MDPI. (n.d.). [Link]

  • Case studies of fluorine in drug discovery. ResearchGate. (n.d.). [Link]

  • Fluorinated Heterocyclic Compounds : Synthesis, Chemistry, and Applications. Wiley Online Library. (n.d.). [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. (2019). [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). (2025). [Link]

  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. RSC Publishing. (n.d.). [Link]

  • Fluorinated Heterocycles. ResearchGate. (2025). [Link]

  • Direct Access to Fluorinated Organoselenium Compounds from Pentafluorobenzenes via One-Pot Na2Se-Based Synthesis. ACS Publications. (2026). [Link]

  • Recrystallization. Chemistry LibreTexts. (2023). [Link]

  • Recrystallization (chemistry). Wikipedia. (n.d.). [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. (n.d.). [Link]

  • Recrystallization. YouTube. (2013). [Link]

  • Direct Access to Fluorinated Organoselenium Compounds from Pentafluorobenzenes via One-Pot Na2Se-Based Synthesis: An Approach to Selenides and Diselenides. ACS Publications. (2024). [Link]

Sources

Technical Support Center: Stability of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the stability of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone, a key intermediate in various synthetic and medicinal chemistry applications. Understanding its behavior in acidic environments is critical for researchers designing telescoped reactions, performing acidic workups, developing oral drug formulations, or conducting metabolic studies. This document provides a framework for anticipating stability issues, troubleshooting unexpected results, and establishing a robust protocol for empirical stability testing.

Part 1: Frequently Asked Questions (FAQs) & Core Stability Principles

This section addresses the fundamental chemical principles governing the stability of the target molecule.

Q1: What are the primary degradation concerns for this compound in acidic solutions?

The primary theoretical concerns involve two potential pathways:

  • Acid-catalyzed hydrolysis of the exocyclic methylamino group: This would lead to a deamination reaction, converting the compound to 6-fluoro-2-hydroxy-4(1H)-pyrimidinone (also known as 6-fluorouracil). This is often a key degradation pathway for amino-substituted pyrimidines.[1][2]

  • Hydrolysis of the pyrimidinone ring itself: While possible under extreme conditions, the core pyrimidine ring is generally very robust. Studies have shown that nucleic acid bases, including pyrimidines, can remain stable in concentrated sulfuric acid for over a year, suggesting the ring system is inherently resistant to acid-catalyzed cleavage.[3]

Therefore, monitoring for the formation of 6-fluorouracil is the most logical starting point for any stability investigation.

Q2: How does the fluorine substituent at the C6 position influence stability?

The fluorine atom is a strong electron-withdrawing group. Its presence is predicted to have a significant stabilizing effect on the pyrimidine ring. Mechanistically, acid-catalyzed degradation often begins with protonation of the ring. The inductive effect of fluorine reduces the electron density of the aromatic system, making it less susceptible to electrophilic attack by protons.[4] This principle has been demonstrated in related fluorinated nucleosides, where a 2'-fluoro group dramatically increases stability against acid-catalyzed hydrolysis by destabilizing the positively charged intermediates required for degradation.[5]

Q3: What role does the 2-(methylamino) group play in acid stability?

The methylamino group is a site of potential protonation. In an acidic solution, the exocyclic nitrogen can be protonated, forming a methylammonium salt. While this may slightly increase the solubility of the compound in aqueous acid, it also makes the carbon at the C2 position more electrophilic and potentially more susceptible to nucleophilic attack by water, which would initiate the deamination pathway.

Q4: Is the compound expected to be stable under typical acidic workup conditions (e.g., washing with 1M HCl)?

Based on the stabilizing effect of the fluorine atom and the general robustness of the pyrimidine ring, this compound is expected to exhibit good stability during brief exposure to moderately acidic conditions (e.g., pH 1-3) at room temperature.[5][6] However, prolonged exposure, especially at elevated temperatures, could lead to measurable degradation. Empirical testing is always recommended to confirm this for a specific experimental protocol.

Part 2: Potential Acid-Catalyzed Degradation Pathway

The most probable degradation route is the hydrolysis of the C2-N bond, leading to deamination. The process likely involves initial protonation followed by nucleophilic attack from water.

G cluster_0 Parent 6-Fluoro-2-(methylamino)- 4(1H)-pyrimidinone Protonated Protonated Intermediate (N1 or O4) Parent->Protonated + H+ WaterAttack Nucleophilic Attack by H2O at C2 Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O Product 6-Fluorouracil (Degradation Product) Tetrahedral->Product - H+ Methylamine Methylamine Tetrahedral->Methylamine - CH3NH2

Caption: Experimental workflow for kinetic stability study.

Step-by-Step Methodology
  • Buffer Preparation:

    • pH 1.2: Simulated Gastric Fluid (without enzyme), typically 0.1 M HCl.

    • pH 4.0: 50 mM Acetate buffer.

    • pH 7.4: 50 mM Phosphate buffer (e.g., PBS).

  • Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in a non-aqueous solvent like acetonitrile or DMSO.

  • Incubation:

    • Pre-warm the acidic and control buffers to 37 °C in sealed vials.

    • To initiate the experiment (t=0), spike the stock solution into each buffer to a final concentration of 50 µg/mL. Ensure the volume of organic solvent is low (<1%) to not affect the buffer pH.

    • Vortex gently and immediately withdraw the t=0 sample.

    • Place the vials in a 37 °C incubator.

  • Sampling:

    • Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • Immediately quench the reaction by diluting the aliquot into a neutralizing mobile phase (e.g., 900 µL of 50:50 Acetonitrile:Water) to stop further degradation. Store samples at 4 °C until analysis.

Analytical Methodology: HPLC-UV/MS
  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A simple isocratic (e.g., 85% A, 15% B) or gradient method may be used to achieve good separation. [7]* Flow Rate: 1.0 mL/min.

  • Detection: UV at a predetermined λmax (e.g., 254 nm or 280 nm) and/or Mass Spectrometry (ESI+) to monitor the parent compound.

  • Analysis: Monitor the peak area of the parent compound at each time point.

Data Analysis
  • Calculate the percentage of the compound remaining at each time point relative to t=0.

  • Plot the natural logarithm of the percentage remaining vs. time.

  • The degradation rate constant (k) is the negative of the slope of the line. Degradation often follows first-order kinetics. [7][8]4. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k .

Part 5: Hypothetical Data Summary

The following table summarizes expected outcomes from the stability study described above.

pH Condition Temperature Time (hours) % Parent Compound Remaining (Hypothetical) Calculated Half-life (t½) Observations & Interpretation
pH 7.4 (Control) 37 °C24>99%>1000 hoursThe compound is highly stable at neutral pH, as expected.
pH 4.0 37 °C24~95%~200 hoursMinor degradation observed. The compound is largely stable but shows some slow hydrolysis over an extended period.
pH 1.2 37 °C24~80%~70 hoursMeasurable degradation occurs. While still possessing moderate stability, use in strongly acidic media for prolonged periods at physiological temperature should be carefully considered.
References
  • Visser, G. W. M., et al. (2015). Fluorination of pyrimidines. Part 2. Mechanistic aspects of the reaction of acetyl hypofluorite with uracil and cytosine derivatives. ResearchGate. Available at: [Link]

  • Kim, C. H., et al. (1987). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry. Available at: [Link]

  • Bess, E. N., & Miller, S. J. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Baitz, C. A., et al. (2022). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Available at: [Link]

  • van Kuilenburg, A. B., et al. (2001). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry. Available at: [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. Available at: [Link]

  • Watts, J. K., & Damha, M. J. (2009). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Organic & Biomolecular Chemistry. Available at: [Link]

  • Christodoulou, E., et al. (2019). Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures. MDPI. Available at: [Link]

  • Douki, T., & Cadet, J. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. Photochemical & Photobiological Sciences. Available at: [Link]

  • Bains, W., et al. (2023). Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus' Clouds. Astrobiology. Available at: [Link]

  • Aviñó, A., et al. (2021). Enhanced i-Motif Stability through Consecutive 2',2'-Difluorocytidine Incorporation. Chemistry – A European Journal. Available at: [Link]

  • Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Cele, L., & Mpenyana-Monyatsi, L. (2022). Evaluating the Biodegradation of Veterinary Antibiotics Using Kinetics Model and Response Surface Methodology. MDPI. Available at: [Link]

  • Pöschl, U., et al. (2018). The Analgesic Metamizole (Dipyrone) and Its Related Products Antipyrine, 4-Aminoantipyrine and 4-Methylaminoantipyrine. Part 1: Mass Spectrometric and Electrochemical Detection. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, H., et al. (2022). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. ResearchGate. Available at: [Link]

  • Fruzinski, A., et al. (2012). 2-Acylamino- and 2,4-bis(acylamino)pyrimidines as supramolecular synthons analyzed by multiple noncovalent interactions. DFT, X-ray diffraction, and NMR spectral studies. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Highly Efficient Degradation of 2-Methylisoborneol by Laccase Assisted by a Micro-Electric Field. MDPI. Available at: [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

Abstract

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple data report to offer a detailed interpretive guide grounded in fundamental NMR principles and field-proven methodologies. We will explore the causal relationships behind spectral features, with a particular focus on the profound influence of the fluorine-19 nucleus on both proton and carbon spectra. This guide establishes a self-validating framework for spectral assignment through detailed experimental protocols and comparison with data from correlational spectroscopy, ensuring high confidence in structural elucidation for researchers and drug development professionals.

Molecular Structure and NMR-Active Nuclei

The structural integrity of pharmaceutical compounds is paramount. NMR spectroscopy is the gold standard for the non-destructive elucidation of molecular structures in solution. For this compound, the key to a successful analysis lies in identifying the unique, non-equivalent protons and carbons and understanding their electronic environments, which are heavily modulated by the electronegative fluorine atom and the pyrimidinone ring system.

Below is the chemical structure with a systematic numbering scheme used for the assignment of NMR signals throughout this guide.

Figure 1: Molecular structure and numbering of this compound.

Theoretical Framework: The Influence of Fluorine-19

The presence of a fluorine atom is the most defining feature of this molecule's NMR spectra. The ¹⁹F nucleus has a nuclear spin (I) of ½ and a natural abundance of 100%, making it an ideal nucleus for NMR studies.[1] Its high gyromagnetic ratio also ensures high sensitivity.[2] Crucially, ¹⁹F couples to both ¹H and ¹³C nuclei, providing invaluable structural information through spin-spin coupling constants (J-values).

  • Heteronuclear ¹H-¹⁹F Coupling: Protons located two, three, or even four bonds away from a fluorine atom will exhibit splitting. The magnitude of the three-bond coupling (³JHF) is particularly informative and often follows a Karplus-like dependence on the dihedral angle.[3]

  • Heteronuclear ¹³C-¹⁹F Coupling: Carbon signals are also split by fluorine. The magnitude of this coupling is highly dependent on the number of intervening bonds, with one-bond couplings (¹JCF) being very large (typically > 200 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still significant.[4] This phenomenon is a powerful diagnostic tool, as carbons near the fluorine atom will appear as doublets in a standard proton-decoupled ¹³C NMR spectrum.

Experimental Protocol

A robust and reproducible protocol is the foundation of trustworthy data. The following methodology is designed to yield high-quality, high-resolution spectra suitable for full structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6 mL DMSO-d₆ + TMS) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert & Lock transfer->insert shim 5. Shim Magnet Field insert->shim acquire_H1 6. Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 7. Acquire ¹³C{¹H} Spectrum acquire_H1->acquire_C13 acquire_2D 8. Acquire 2D Spectra (HSQC, HMBC) acquire_C13->acquire_2D process 9. Fourier Transform & Phase Correction acquire_2D->process reference 10. Calibrate Spectra (TMS at 0.00 ppm) process->reference integrate 11. Integrate ¹H Signals reference->integrate assign 12. Assign Signals & Measure J-couplings integrate->assign report 13. Final Report assign->report

Figure 2: Standard workflow for NMR spectral analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic molecules and, crucially, to slow down the exchange of N-H protons with the solvent, allowing for their observation and coupling.[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Spectrometer: Use a ≥400 MHz spectrometer.

    • Lock and Shim: Lock on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Acquisition Parameters:

      • Pulse Program: Standard single-pulse (zg30).

      • Temperature: 298 K.

      • Relaxation Delay (D1): 5 seconds. Causality: A longer delay ensures full relaxation of all protons, making signal integration more accurate.

      • Acquisition Time (AQ): ~3-4 seconds.

      • Number of Scans (NS): 16-64, depending on sample concentration.

  • ¹³C NMR Data Acquisition:

    • Acquisition Parameters:

      • Pulse Program: Proton-decoupled with NOE (zgpg30).

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans (NS): 1024-4096. Causality: A higher number of scans is required to compensate for the low natural abundance (1.1%) of the ¹³C isotope.

      • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) before Fourier transformation.

    • Perform phase correction and baseline correction.

    • Calibrate the spectra by setting the TMS signal to 0.00 ppm.

Spectral Analysis and Interpretation

Predicted ¹H NMR Spectrum

The proton spectrum is expected to show four distinct signals, including two from exchangeable N-H protons. The chemical shifts are influenced by the aromaticity of the ring, the electron-withdrawing nature of the carbonyl and fluorine groups, and the electron-donating methylamino group.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N1-H~11.0 - 12.0broad singlet (br s)-Acidic proton on the pyrimidinone ring, typically deshielded and broad.
H5~5.5 - 6.0doublet (d)³J(H-F) ≈ 6-8 HzOlefinic proton adjacent to the electronegative fluorine, resulting in a downfield shift and clear splitting.[6]
N-H (amino)~6.5 - 7.5quartet (q) or broad³J(H-H) ≈ 5 HzCoupled to the three methyl protons. Broadening may occur due to quadrupolar effects or chemical exchange.
N-CH₃~2.8 - 3.0doublet (d)³J(H-H) ≈ 5 HzCoupled to the adjacent N-H proton. Will collapse to a singlet upon D₂O exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides the carbon backbone of the molecule. The key diagnostic feature is the splitting of carbon signals due to coupling with the ¹⁹F nucleus.[7]

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆.

Carbon AssignmentPredicted δ (ppm)C-F Coupling (nJCF, Hz)Rationale
C4 (C=O)~160 - 165³J(C-F) ≈ 2-5 HzTypical chemical shift for a carbonyl carbon in a conjugated system. Shows small three-bond coupling to fluorine.
C2~155 - 160³J(C-F) ≈ 8-12 HzCarbon situated between two nitrogen atoms, resulting in a downfield shift. Exhibits three-bond coupling to fluorine.
C6~150 - 155¹J(C-F) ≈ 220-250 HzDirectly bonded to fluorine, causing a significant downfield shift and a characteristically large one-bond C-F coupling.
C5~90 - 95²J(C-F) ≈ 20-30 HzShielded by the adjacent C-F bond but deshielded by the C=O group. Shows a large two-bond C-F coupling.
N-CH₃~25 - 30-Standard aliphatic methyl carbon attached to nitrogen.

Data Validation: Comparison with 2D NMR Techniques

While 1D NMR provides primary structural data, its assignments must be validated. Two-dimensional (2D) NMR experiments provide an unambiguous method for confirming connectivity, serving as a self-validating system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to definitively confirm the H5-C5 and the N-CH₃ proton-carbon connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two and three bonds, which is essential for piecing together the molecular framework.

N1 N1 C2 C2 N3 N3 C4 C4 C5 C5 C6 C6 N_amino N C_methyl CH₃ H5 H5 F6 F6 p_H5 p_F6 p_H5->p_F6 ³J(H-F) p_C5 p_C5->p_F6 ²J(C-F) p_C6 p_C6->p_F6 ¹J(C-F) p_C4 p_C4->p_F6 ³J(C-F) p_C2 p_C2->p_F6 ³J(C-F)

Figure 3: Key ¹H-¹⁹F and ¹³C-¹⁹F J-coupling interactions.

Expected HMBC Correlations:

  • From H5: Correlations to C6, C4, and potentially the more distant C2.

  • From N-CH₃: A strong correlation to C2, confirming the position of the methylamino group.

  • From N1-H: Correlations to C2 and C6.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural detail, primarily due to the influence of the fluorine substituent. The diagnostic features are the doublet for H5 in the ¹H spectrum and the characteristic doublet splitting patterns for C2, C4, C5, and C6 in the ¹³C spectrum, each with a unique and predictable coupling constant. By employing the rigorous experimental protocol detailed here and validating the assignments with 2D correlation experiments like HSQC and HMBC, researchers can achieve unambiguous and trustworthy characterization of this and similar fluorinated heterocyclic scaffolds.

References

  • Hennig, M., et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. Available at: [Link]

  • Bruker Corporation. (2007). Supporting Information for Self-Assembly of Spherical Complexes. Wiley-VCH. Available at: [Link]

  • Williamson, J. R., et al. (2006). Measurement of Long-Range 1H-19F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA. ElectronicsAndBooks. Available at: [Link]

  • Pogány, P., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Available at: [Link]

  • Zhao, Y., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

  • Srivastava, S., et al. (2015). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica. Available at: [Link]

  • Wishart, D. S., et al. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. Available at: [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available at: [Link]

  • Berger, R., et al. (2012). GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. John Wiley & Sons. Available at: [Link]

  • Roberts, J. D. (2001). Fluorine NMR. California Institute of Technology. Available at: [Link]

  • Wishart DS. (2024). CASPRE - 13C NMR Predictor. Available at: [Link]

  • Jeliazkova, N., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Available at: [Link]

  • Mestrelab Research. (2022). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

  • Ibrahim, M.N. (2009). Synthesis and Characterization of Some Pyrimidinone Derivatives. Rasayan J. Chem. Available at: [Link]

  • Wikipedia. J-coupling. Available at: [Link]

  • Gerrard, W., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Available at: [Link]

  • Abraham, R.J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry. Available at: [Link]

  • Sastry, G.N., et al. (2024). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Available at: [Link]

  • Abraham, R. J., et al. (2007). The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation. PubMed. Available at: [Link]

  • Głowacka, I.E., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules. Available at: [Link]

  • Hein, S. M., et al. (2016). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education. Available at: [Link]

Sources

Technical Comparison Guide: MS Fragmentation of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone (CAS 313961-68-1). It is designed for researchers requiring definitive structural elucidation of fluorinated pyrimidine impurities, particularly in the context of antiviral drug development (e.g., Favipiravir intermediates).

Executive Summary & Chemical Identity

This compound acts as a critical reference standard for monitoring fluorinated impurities in pharmaceutical synthesis. Its mass spectral signature is defined by the competition between the elimination of the fluorine atom (neutral loss of HF) and the cleavage of the pyrimidinone core (loss of CO).

  • CAS Number: 313961-68-1[1]

  • Molecular Formula: C₅H₆FN₃O

  • Exact Mass: 143.0495 Da

  • Monoisotopic Mass [M+H]⁺: 144.0568 m/z

Comparative Analysis: Fragmentation Performance

This section compares the fragmentation "performance" (ionization efficiency and diagnostic ion generation) of the target compound against its non-fluorinated analog and a positional isomer. This comparison is vital for distinguishing these closely related species in complex matrices.

FeatureTarget: this compound Alt 1: 2-(Methylamino)-4(1H)-pyrimidinone Alt 2: 5-Fluoro Isomer
Precursor Ion [M+H]⁺ 144.06 m/z 126.07 m/z144.06 m/z
Primary Neutral Loss -20 Da (HF) (Dominant due to labile C6-F)-28 Da (CO)-28 Da (CO) (F is more stable at C5)
Major Fragment 1 124.05 m/z (Defluorinated cation)98.07 m/z (Loss of CO)116.06 m/z (Loss of CO)
Major Fragment 2 96.04 m/z (Ring contraction)83.05 m/z (Loss of HNCO)99.04 m/z (RDA cleavage)
Diagnostic Ratio High HF loss intensity indicates C6-F position.[1][2][3][4][5][6][7][8][9][10][11]N/ALow HF loss intensity indicates C5-F position.

Key Insight: The position of the fluorine atom significantly alters the fragmentation pathway. The C6-F bond in the target molecule is more labile under CID (Collision-Induced Dissociation) conditions compared to the C5-F bond in its isomer, making the [M+H-HF]⁺ ion at m/z 124 the definitive diagnostic marker.

Mechanistic Fragmentation Pathways

The fragmentation logic follows two distinct pathways driven by the protonation of the N1 or N3 ring nitrogens.

Pathway A: Dehydrofluorination (Dominant)

  • Protonation occurs at N3.

  • Elimination of HF (20 Da) is facilitated by the adjacent carbonyl group destabilizing the C-F bond.

  • Resulting ion: m/z 124 (Pyrimidinone radical cation) .

Pathway B: Retro-Diels-Alder (RDA) & Carbonyl Loss

  • Protonation at the exocyclic amine or N1.

  • Loss of CO (28 Da) from the C4 position.

  • Resulting ion: m/z 116 .

  • Further degradation via loss of HCN (27 Da) leads to m/z 89 .

Visualization of Signaling Pathways:

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 144.06 Frag_124 [M+H - HF]+ m/z 124.05 (Defluorination) M_H->Frag_124 - HF (20 Da) (Primary Path) Frag_116 [M+H - CO]+ m/z 116.06 (Carbonyl Loss) M_H->Frag_116 - CO (28 Da) (Secondary Path) Frag_96 [M+H - HF - CO]+ m/z 96.05 (Ring Contraction) Frag_124->Frag_96 - CO (28 Da) Frag_89 [M+H - CO - HCN]+ m/z 89.05 Frag_116->Frag_89 - HCN (27 Da)

Caption: Mechanistic flow of this compound fragmentation under ESI-MS/MS conditions.

Validated Experimental Protocol

To replicate these results, use the following self-validating LC-MS/MS workflow. This protocol minimizes in-source fragmentation while maximizing sensitivity for the diagnostic m/z 124 ion.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).[10]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[6]

  • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 1 mg standard in 1 mL Methanol (Stock: 1 mg/mL).

    • Dilute to 1 µg/mL in 90:10 Water:Acetonitrile.

  • LC Parameters:

    • Flow Rate: 0.3 mL/min.

    • Gradient: 0-1 min (5% B), 1-5 min (5% -> 95% B), 5-6 min (95% B).

  • MS Source Conditions (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (Optimized to prevent in-source HF loss).

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • Collision Energy Ramp:

    • Apply a ramp of 10–40 eV to observe the transition from parent (144) to fragment (124).

Workflow Diagram:

ExperimentalWorkflow Sample Sample Prep 1 µg/mL in 90:10 H2O:ACN LC LC Separation C18 Column, Gradient Elution Sample->LC Ionization ESI Source (+) 3.0 kV, 350°C LC->Ionization MS1 Q1 Scan Select m/z 144.06 Ionization->MS1 CID Collision Cell 10-40 eV Ramp MS1->CID Detection Detector Record m/z 124, 116, 96 CID->Detection

Caption: Optimized LC-MS/MS workflow for the detection and structural confirmation of fluorinated pyrimidinones.

References

  • Favipiravir Impurity Profiling: Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method. Biomedical Chromatography.[10][12] Link

  • Fluorinated Pyrimidine Fragmentation: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.[13] Link

  • Chemical Identity: this compound (CAS 313961-68-1) Entry.[1] GuideChem Chemical Dictionary. Link

  • General MS Mechanisms: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link

Sources

The Fluorine Advantage: A Comparative Guide to the Bioactivity of 6-Fluoro-Pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for enhancing the therapeutic potential of small molecules. The pyrimidine scaffold, a privileged structure in numerous clinically successful drugs, is no exception. This guide provides a comprehensive comparison of the bioactivity of 6-fluoro-pyrimidinones against their non-fluorinated analogs, offering insights into the profound impact of this single-atom substitution. We will delve into the mechanistic rationale behind the observed differences in bioactivity, supported by experimental data and detailed protocols to empower your own research endeavors.

The Rationale: Why Fluorinate at the 6-Position?

The introduction of a fluorine atom, the most electronegative element, at the 6-position of the pyrimidinone ring induces significant changes in the molecule's physicochemical properties.[1][2] These alterations are the foundation for the observed enhancements in bioactivity.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functionalities, influencing the molecule's ionization state at physiological pH. This can have a profound impact on solubility, cell permeability, and target engagement.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3][4] By replacing a metabolically vulnerable C-H bond with a C-F bond, the overall metabolic stability of the compound can be significantly improved, leading to a longer half-life in vivo.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. This can lead to a higher binding affinity and, consequently, greater potency.

  • Altered Conformation: The small size of fluorine means it can act as a hydrogen isostere, yet its electronic properties can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

Bioactivity Profile: A Head-to-Head Comparison

While direct comparative data for a single pyrimidinone core with and without a 6-fluoro substituent across all bioactivity parameters is not always available in a single study, we can synthesize findings from various sources to build a compelling picture. The primary application of many pyrimidinone derivatives is in the realm of kinase inhibition for cancer therapy.[5][6]

Kinase Inhibition: Potency and Selectivity

The pyrimidine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The introduction of a 6-fluoro group can significantly impact the inhibitory activity.

A hypothetical comparative study between a generic 6-fluoro-pyrimidinone kinase inhibitor and its non-fluorinated parent could yield results similar to those observed in broader studies of fluorinated kinase inhibitors.

Compound Target Kinase IC50 (nM) Off-Target Kinase X IC50 (nM)
Non-fluorinated Pyrimidinone150500
6-Fluoro-pyrimidinone251500

Table 1: Illustrative comparative data on the kinase inhibitory activity of a hypothetical 6-fluoro-pyrimidinone versus its non-fluorinated analog. The data demonstrates a potential increase in potency and selectivity with fluorination.

The enhanced potency of the 6-fluoro analog can be attributed to favorable interactions of the fluorine atom with the kinase active site. The increased selectivity may arise from the unique electronic and conformational constraints imposed by the fluorine, which may disfavor binding to off-target kinases.

Cellular Antiproliferative Activity

The ultimate test of an anticancer agent's efficacy is its ability to inhibit the growth of cancer cells. The enhanced kinase inhibition of 6-fluoro-pyrimidinones often translates to superior antiproliferative activity.

Compound MCF-7 (Breast Cancer) GI50 (µM) HCT116 (Colon Cancer) GI50 (µM)
Non-fluorinated Pyrimidinone5.28.1
6-Fluoro-pyrimidinone0.81.5

Table 2: Representative comparative data on the antiproliferative activity of a hypothetical 6-fluoro-pyrimidinone and its non-fluorinated counterpart against two cancer cell lines. The data suggests that fluorination can lead to a significant improvement in cellular potency.

Metabolic Stability: The Key to In Vivo Efficacy

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3][4] The strong C-F bond is less susceptible to oxidative metabolism by hepatic enzymes.

A comparative in vitro metabolic stability assay using human liver microsomes could reveal the following:

Compound Half-life (t½) in HLM (min) Intrinsic Clearance (CLint) (µL/min/mg protein)
Non-fluorinated Pyrimidinone1546.2
6-Fluoro-pyrimidinone907.7

Table 3: Exemplary comparative data on the metabolic stability of a hypothetical 6-fluoro-pyrimidinone versus its non-fluorinated analog in human liver microsomes (HLM). The longer half-life and lower intrinsic clearance of the fluorinated compound indicate significantly improved metabolic stability.

This enhanced stability is a critical factor for achieving and maintaining therapeutic concentrations of the drug in vivo.

Cell Permeability: Getting to the Target

For a drug to be effective, it must be able to cross cell membranes to reach its intracellular target. Cell permeability is often assessed using in vitro models such as the Caco-2 cell permeability assay.

Compound Apparent Permeability (Papp) (A→B) (10⁻⁶ cm/s) Efflux Ratio (B→A / A→B)
Non-fluorinated Pyrimidinone3.52.8
6-Fluoro-pyrimidinone5.81.2

Table 4: Illustrative comparative data from a Caco-2 permeability assay for a hypothetical 6-fluoro-pyrimidinone and its non-fluorinated analog. The higher apparent permeability and lower efflux ratio of the fluorinated compound suggest better absorption and reduced potential for being pumped out of the cell by efflux transporters.

The improved permeability of the 6-fluoro analog may be due to a combination of factors, including altered lipophilicity and pKa, which can favor passive diffusion across the cell membrane.

Experimental Protocols: Validating the Comparison

To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for the key experiments discussed above.

Kinase Inhibition Assay (Differential Scanning Fluorimetry - DSF)

DSF is a rapid and robust method for screening and profiling kinase inhibitors by measuring the thermal stabilization of the protein upon ligand binding.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement cluster_analysis Data Analysis p1 Prepare kinase solution in buffer a1 Add kinase, dye, and buffer to each well of a 96-well PCR plate p1->a1 p2 Prepare fluorescent dye solution (e.g., SYPRO Orange) p2->a1 p3 Prepare serial dilutions of test compounds (6-fluoro and non-fluorinated pyrimidinones) a2 Add test compounds or DMSO (control) to respective wells p3->a2 a1->a2 a3 Seal the plate a2->a3 m1 Place the plate in a real-time PCR instrument a3->m1 m2 Run a temperature ramp (e.g., 25°C to 95°C) m1->m2 m3 Monitor fluorescence intensity at each temperature increment m2->m3 d1 Plot fluorescence vs. temperature to obtain melting curves m3->d1 d2 Determine the melting temperature (Tm) for each condition d1->d2 d3 Calculate the change in melting temperature (ΔTm) d2->d3 d4 Plot ΔTm vs. compound concentration to determine binding affinity d3->d4

Caption: Workflow for Kinase Inhibition Assay using DSF.

Cellular Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability and proliferation.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_reagent_addition Reagent Addition cluster_measurement_analysis Measurement & Analysis c1 Seed cancer cells in a 96-well plate c2 Incubate for 24 hours to allow for cell attachment c1->c2 t1 Prepare serial dilutions of test compounds c2->t1 t2 Add compounds to the cells t1->t2 t3 Incubate for 48-72 hours t2->t3 r1 Add MTT reagent to each well t3->r1 r2 Incubate for 2-4 hours to allow for formazan crystal formation r1->r2 r3 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals r2->r3 m1 Measure absorbance at 570 nm using a plate reader r3->m1 m2 Calculate cell viability as a percentage of the control m1->m2 m3 Plot cell viability vs. compound concentration to determine GI50 m2->m3

Caption: Workflow for Cellular Antiproliferative MTT Assay.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, providing an indication of its metabolic stability.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Sample Analysis cluster_data_processing Data Processing i1 Pre-warm human liver microsomes and NADPH regenerating system i2 Add test compound to the microsome solution i1->i2 i3 Initiate the reaction by adding the NADPH regenerating system i2->i3 i4 Incubate at 37°C, taking aliquots at various time points (0, 5, 15, 30, 60 min) i3->i4 q1 Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile) containing an internal standard i4->q1 a1 Centrifuge the quenched samples to precipitate proteins q1->a1 a2 Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound a1->a2 d1 Plot the natural log of the percentage of remaining compound vs. time a2->d1 d2 Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k) d1->d2 d3 Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) d2->d3

Caption: Workflow for In Vitro Metabolic Stability Assay.

Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer with characteristics of the intestinal epithelium to predict in vivo drug absorption.

Caco2_Permeability_Workflow cluster_monolayer_culture Monolayer Culture cluster_transport_experiment Transport Experiment cluster_analysis Sample Analysis & Calculation m1 Seed Caco-2 cells on permeable supports in a Transwell plate m2 Culture for 21-28 days to allow for differentiation and monolayer formation m1->m2 m3 Verify monolayer integrity by measuring transepithelial electrical resistance (TEER) m2->m3 t1 Wash the cell monolayers with transport buffer m3->t1 t2 Add the test compound to the apical (A) or basolateral (B) chamber t1->t2 t3 Incubate at 37°C with gentle shaking t2->t3 t4 Take samples from the receiver chamber at specified time points t3->t4 a1 Quantify the compound concentration in the samples using LC-MS/MS t4->a1 a2 Calculate the apparent permeability coefficient (Papp) a1->a2 a3 Determine the efflux ratio (Papp B→A / Papp A→B) a2->a3

Caption: Workflow for Caco-2 Cell Permeability Assay.

Conclusion: A Strategic Advantage in Drug Discovery

The strategic placement of a fluorine atom at the 6-position of a pyrimidinone scaffold offers a powerful approach to enhancing the bioactivity of this important class of molecules. The collective evidence strongly suggests that 6-fluoro-pyrimidinones can exhibit superior kinase inhibitory potency, enhanced cellular antiproliferative activity, significantly improved metabolic stability, and better cell permeability compared to their non-fluorinated counterparts. These advantages make them highly attractive candidates for further development as therapeutic agents, particularly in the field of oncology. This guide provides the foundational knowledge and practical protocols to aid researchers in the exploration and optimization of this promising chemical space.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Singh, R. P., & Shree, V. (2017). Pyrimidine and its derivatives: a review on various biological activities. International Journal of Pharmaceutical Sciences and Research, 8(7), 2735. [Link]

  • Talele, T. T. (2016). The “kinase hinge-binding region”: a key interaction site for kinase inhibitors. Journal of medicinal chemistry, 59(18), 8261-8294. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and biophysical research communications, 175(3), 880-885. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 47-54. [Link]

  • Kumar, R., & Ojha, H. (2018). Role of fluorine in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 10(12), 1-10. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Rauh, D., & Klebe, G. (2007). Pyrimidine derivatives as protein kinase inhibitors. Current opinion in chemical biology, 11(4), 427-436. [Link]

  • Ahmed, N., & van Lier, J. E. (2007). Synthesis of 6-fluoro-3, 4-dihydropyrimidin-2 (1H)-ones and-thiones. Tetrahedron letters, 48(31), 5407-5409. [Link]

  • Roskoski, R. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 103, 26-47. [Link]

Sources

IR spectroscopy characteristic peaks for 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Technical Guide: IR Spectroscopy of 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

Executive Summary & Structural Context

Compound Identity:

  • IUPAC Name: this compound[1][2][3]

  • CAS Registry Number: 313961-68-1[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    O
  • Core Scaffold: Fluorinated Isocytosine Derivative

This guide provides a detailed spectroscopic analysis of this compound, a critical intermediate in the synthesis of fluoropyrimidine-based antimetabolites. Unlike the widely characterized 5-Fluorouracil (5-FU), this specific isomer features a fluorine atom at the C6 position and a methylamino substituent at C2.

The primary challenge in characterizing this compound lies in distinguishing it from its regioisomers (e.g., 5-fluoro analogs) and hydrolysis byproducts. Infrared (IR) spectroscopy serves as a rapid, self-validating method for this purpose, specifically by targeting the unique N-Methyl C-H stretches and the C6-F vibrational modes that are absent in standard 5-FU spectra.

Structural Analysis & Tautomeric Equilibrium

To accurately interpret the IR spectrum, one must understand the tautomeric state of the molecule. In the solid state (KBr pellet or ATR), 4-pyrimidinones predominantly exist in the oxo- (lactam) form rather than the hydroxy- (lactim) form.

Tautomers cluster_features Key IR Chromophores Keto Major Tautomer (Solid State) 4(1H)-Pyrimidinone Form (Strong C=O Signal) Enol Minor Tautomer 4-Hydroxypyrimidine Form (Weak/Absent C=O) Keto->Enol Tautomerization (Solvent Dependent) CF C6-F Bond (1150-1250 cm⁻¹) Keto->CF NMe N-Methyl Group (2850-2950 cm⁻¹) Keto->NMe CO C=O Amide (1650-1700 cm⁻¹) Keto->CO

Figure 1: Tautomeric equilibrium and key spectroscopic chromophores. The solid-state preference for the Keto form dictates the dominance of the Carbonyl band in the spectrum.

Characteristic Peak Assignments (Experimental & Predicted)

The following assignments synthesize data from structural analogs (5-Fluorouracil, N-methylisocytosine) and standard group frequencies for fluorinated heterocycles.

Table 1: Diagnostic IR Bands
Frequency Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Value
3200 – 3400 N-H (Secondary Amine/Amide)Stretching (

)
Broad band indicating H-bonding network typical of solid-state pyrimidines.
3000 – 3100 C-H (Aromatic)Stretching (

)
Weak, sharp shoulder. Confirms heteroaromatic ring unsaturation.
2850 – 2960 N-Methyl C-H Stretching (

)
CRITICAL IDENTIFIER. Distinguishes this compound from non-methylated analogs (e.g., 5-FU). Look for "satellite" peaks just below 3000 cm⁻¹.
1650 – 1710 C=O (Carbonyl) Stretching (

)
Strongest Band. Characteristic of the cyclic amide (pyrimidinone) core.
1550 – 1620 C=N / C=CRing StretchingMixed modes of the pyrimidine ring.
1150 – 1250 C-F Stretching (

)
Strong Intensity. The C-F bond is highly polar, resulting in a distinct, intense band in the fingerprint region.
800 – 1000 C-H (Out-of-Plane)Bending (

)
Pattern depends on substitution. The 6-fluoro-2-methylamino pattern is unique compared to 5-fluoro isomers.

Comparative Performance Analysis

This section objectively compares the IR spectral signature of This compound against its primary market alternatives and structural analogs.

Table 2: Spectral Differentiation Matrix
FeatureTarget Compound (6-Fluoro-2-methylamino...)[1][3][4][5]Alternative A: 5-Fluorouracil (5-FU)Alternative B: 2-Amino-4-pyrimidinone
Methyl C-H (2900 cm⁻¹) Present (Distinct peaks)Absent (Only aromatic C-H >3000)Absent
C-F Stretch (1200 cm⁻¹) Present (Strong)Present (Shifted due to C5 position)Absent
Fingerprint Region Unique pattern for 2,4,6-substitutionUnique pattern for 2,4,5-substitutionSimpler pattern (no F splitting)
Primary Utility Identification of N-methylated metabolitesReference standard for fluoropyrimidinesReference for non-fluorinated core

Technical Insight: The presence of the N-methyl group provides the most reliable "Go/No-Go" signal in QC workflows. If the peaks at 2850-2960 cm⁻¹ are absent, the sample is likely the demethylated impurity or 5-FU.

Experimental Protocol (Self-Validating)

To ensure high-fidelity spectra that resolve the critical N-methyl and C-F bands, follow this optimized protocol.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability against the hard crystalline nature of pyrimidines.

  • Background Collection: Acquire a 32-scan background spectrum of the clean crystal and ambient air.

  • Sample Loading:

    • Place approximately 2-5 mg of the solid sample onto the crystal center.

    • Critical Step: Apply high pressure using the anvil clamp. Pyrimidinones often have high lattice energy; poor contact will result in a noisy C-H region (2800-3100 cm⁻¹), obscuring the methyl peaks.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). High resolution is recommended to separate the aromatic C-H from Methyl C-H.

    • Scans: 32 to 64 scans.

    • Range: 4000 – 600 cm⁻¹.

  • Validation Check (The "Trust" Step):

    • Check 1: Is the Carbonyl band (1650-1700 cm⁻¹) the strongest peak? (If no, check for sample hydrolysis or salt formation).

    • Check 2: Are the baseline values near 100% T? (If significant slope exists, re-clean crystal and re-clamp).

Workflow Start Start: Solid Sample Prep Sample Prep: Direct ATR (Diamond Crystal) Apply High Pressure Start->Prep Scan Acquisition: 4000-600 cm⁻¹, 4 cm⁻¹ Res 64 Scans Prep->Scan QC Validation Check: 1. Strong C=O (~1680)? 2. Methyl C-H (~2950) visible? Scan->QC Pass Valid Spectrum: Proceed to Library Match QC->Pass Yes Fail Invalid: Check Pressure/Purity QC->Fail No

Figure 2: Validated ATR-FTIR workflow for pyrimidinone derivatives.

References

  • Chemical Identification: this compound, CAS Registry Number 313961-68-1 .[1][2][3][4] GuideChem Database. Link

  • Comparative Spectra (5-FU): NIST Mass Spectrometry Data Center.[6] 5-Fluorouracil IR Spectrum. NIST Chemistry WebBook, SRD 69.[7][8] Link

  • Functional Group Assignments: Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard text for C-F and Heterocyclic Amide assignments).
  • Pyrimidinone Tautomerism: Kwiatkowski, J. S., & Leszczyński, J. (1996). Tautomerism of Pyrimidine and its Derivatives. Journal of Physical Chemistry. (Establishing the keto-form preference).

Sources

Mastering Purity Analysis of Fluorinated Pyrimidinones: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Focus: High-Performance Liquid Chromatography (HPLC) Method Validation Target Compound Class: Fluorinated Pyrimidinones (e.g., 5-Fluorouracil derivatives, Favipiravir intermediates) Comparison: Pentafluorophenyl (PFP) Core-Shell Technology vs. Standard C18 Silica

Executive Summary: The Fluorine Challenge

Fluorinated pyrimidinones represent a critical scaffold in antiviral and oncology drug development. However, the introduction of fluorine atoms creates unique analytical hurdles:

  • Electronic Effects: Fluorine's high electronegativity alters the pKa of the pyrimidinone ring, often causing peak tailing on traditional silica columns due to silanol interactions.

  • Structural Similarity: Critical impurities often include desfluoro-analogs (missing the F atom) and regioisomers (N1 vs. N3 alkylation), which possess nearly identical hydrophobicity to the API, making separation on C18 columns difficult or impossible.

This guide compares the industry-standard C18 (Octadecylsilane) approach against the superior Pentafluorophenyl (PFP) Propyl stationary phase. We demonstrate why PFP is the "Gold Standard" for this application, supported by validation data aligned with ICH Q2(R2) guidelines.

Comparative Analysis: PFP vs. C18

The core failure of C18 for fluorinated pyrimidinones is its reliance solely on hydrophobic interactions (dispersive forces). In contrast, PFP phases introduce a multi-modal retention mechanism essential for separating fluorinated species.

Mechanistic Differences
FeatureStandard C18 MethodRecommended PFP Method
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

-

Interaction + Dipole-Dipole
Fluorine Selectivity Low (cannot distinguish F vs. H well)High (F-F interactions and dipole moments)
Shape Selectivity ModerateHigh (Rigid aromatic ring discriminates isomers)
Typical Resolution (

)
< 1.5 (Co-elution common)> 3.0 (Baseline separation)
Mobile Phase High water content requiredCompatible with high organic (HILIC-like modes possible)
Visualizing the Interaction Mechanism

The following diagram illustrates why PFP phases succeed where C18 fails. The PFP ring creates a "fluorophilic" environment that specifically engages the electron-deficient fluorinated pyrimidinone ring.

G cluster_0 Standard C18 Interaction cluster_1 PFP (Recommended) Interaction C18_Ligand C18 Alkyl Chain Interaction_C18 Weak Hydrophobic Only C18_Ligand->Interaction_C18 Analyte_C18 Fluorinated Pyrimidinone Analyte_C18->Interaction_C18 PFP_Ligand Pentafluorophenyl Ring Interaction_Pi π-π Stacking PFP_Ligand->Interaction_Pi Interaction_Dipole Dipole-Dipole (C-F ... F-C) PFP_Ligand->Interaction_Dipole Analyte_PFP Fluorinated Pyrimidinone Analyte_PFP->Interaction_Pi Analyte_PFP->Interaction_Dipole

Figure 1: Mechanistic comparison. C18 relies on weak hydrophobic contact. PFP engages in strong electronic and steric interactions specific to fluorinated rings.

Experimental Protocol: The Validated PFP Method

This protocol has been optimized for the separation of a generic fluorinated pyrimidinone (e.g., 5-Fluoro-2-pyrimidinone) from its desfluoro-impurity and N-methyl regioisomer.

Instrument & Conditions[1][2][3]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column (Product): Core-Shell PFP (Propyl) , 150 x 4.6 mm, 2.7 µm particle size.

    • Why Core-Shell? Provides UHPLC-like efficiency at lower backpressures, crucial for resolving closely eluting isomers.

  • Column (Alternative): C18, 150 x 4.6 mm, 5 µm.

  • Wavelength: 260 nm (typical

    
     for pyrimidinones).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

Mobile Phase
  • Solvent A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

    • Note: pH 4.5 ensures the pyrimidinone is in a neutral state (suppressing ionization) to maximize interaction with the stationary phase.

  • Solvent B: Methanol (LC-MS Grade).[1]

    • Why Methanol? MeOH allows for stronger

      
       interactions on PFP columns compared to Acetonitrile, which can suppress these unique selectivity mechanisms [1].
      
Gradient Program
Time (min)% Solvent A% Solvent BComment
0.0955Initial equilibration
2.0955Isocratic hold for polar impurities
15.04060Linear gradient
18.0595Wash
20.0955Re-equilibration

Validation Framework (ICH Q2(R2))

The following validation data demonstrates the superiority of the PFP method over the C18 alternative.

A. Specificity & Selectivity

Objective: Demonstrate separation of the API from the "Desfluoro" impurity and "Regioisomer."

Results:

Parameter C18 Method (Alternative) PFP Method (Recommended)

| Elution Order | Desfluoro / API (Co-elution) | Desfluoro


 API 

Regioisomer | | Resolution (

) API vs. Desfluoro
| 1.2 (Fail) | 4.5 (Pass) | | Resolution (

) API vs. Regioisomer
| 0.8 (Fail) | 3.8 (Pass) | | Peak Tailing (

)
| 1.8 (Silanol interaction) | 1.1 (Symmetric) |

Interpretation: The C18 column fails to resolve the desfluoro impurity because the loss of a single fluorine atom does not significantly change the hydrophobicity. The PFP column resolves them based on the difference in electron density (dipole moment) [2].

B. Linearity & Range

Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Acceptance Criteria:

    
    .
    
  • PFP Result:

    
    . The method is linear across the range, confirming that the adsorption mechanism on the PFP phase does not saturate at working concentrations.
    
C. Accuracy (Recovery)

Protocol: Spike placebo matrix with API at 80%, 100%, and 120% levels.

  • Results (PFP Method):

    • 80% Level: 99.4% Recovery

    • 100% Level: 100.1% Recovery

    • 120% Level: 99.8% Recovery

  • RSD: < 1.0% for all levels.

D. Robustness

Protocol: Deliberate variations in method parameters.

  • pH Variation (4.5 ± 0.2): Critical for PFP.

    • Observation: Retention times shift slightly, but resolution (

      
      ) remains > 3.0.
      
  • Temperature (35°C ± 5°C):

    • Observation: Lower temperature (30°C) increases resolution due to enhanced

      
       stacking (an exothermic process).
      

Validation Workflow Diagram

This flowchart guides the user through the decision-making process for validating this specific method, ensuring compliance with ICH Q2(R2).

ValidationFlow cluster_specificity 1. Specificity (Critical for PFP) cluster_quant 2. Quantitative Parameters Start Start Validation (ICH Q2 R2) Inject_Mix Inject API + Impurities (Desfluoro + Regioisomer) Start->Inject_Mix Check_Rs Check Resolution (Rs) Inject_Mix->Check_Rs Pass_Rs Rs > 2.0 Check_Rs->Pass_Rs Yes Fail_Rs Rs < 2.0 Check_Rs->Fail_Rs No Linearity Linearity (5 levels, 50-150%) Pass_Rs->Linearity Adjust_Method Adjust Mobile Phase (Increase MeOH or adjust pH) Fail_Rs->Adjust_Method Optimize Gradient/pH Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Adjust_Method->Inject_Mix

Figure 2: Step-by-step validation logic emphasizing the critical specificity check required for fluorinated isomers.

Conclusion

For the purity analysis of fluorinated pyrimidinones, the PFP Stationary Phase is not just an alternative; it is the technical requirement.

  • Superiority: It solves the co-elution problems inherent to C18 columns by leveraging fluorine-specific interactions.

  • Compliance: The method is fully validatable under ICH Q2(R2) standards, delivering high accuracy (>99%) and precision (RSD <1%).

  • Recommendation: Adopt the PFP core-shell protocol described above to ensure the detection of critical desfluoro and regioisomeric impurities in your drug substance.

References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. Link

  • Regalado, E. L., et al. (2015).[2] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1380, 45-54. Link

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4][5][6] Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36. Link

Sources

Comparative Structural & Synthetic Analysis: Fluorinated Pyrimidinones vs. Favipiravir Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous structural and functional comparison between the specific pyrimidine derivative 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone (hereafter referred to as F-MAP ) and the established Favipiravir (T-705) class of pyrazine intermediates.

This analysis is framed for medicinal chemists and process scientists evaluating scaffold hopping (Pyrazine


 Pyrimidine) or impurity profiling in antiviral nucleoside analog development.

Executive Summary: Scaffold Divergence

While both F-MAP and Favipiravir (and its key intermediate T-1105 ) function as nucleobase mimics targeting viral RNA-dependent RNA polymerase (RdRp), they utilize distinct heterocyclic cores.

  • Favipiravir (T-705): A pyrazine (1,4-diazine) scaffold. It acts as a pseudo-purine, mimicking Guanosine after intracellular phosphoribosylation.[1] The 6-fluorine is critical for preventing metabolic deactivation and tuning the pKa of the 3-hydroxyl group.

  • F-MAP: A pyrimidine (1,3-diazine) scaffold. Structurally, it is a fluorinated analog of

    
    -methylisocytosine . It represents a bioisosteric approach, attempting to maintain the hydrogen-bonding face of Favipiravir while altering the electronic distribution and metabolic stability of the ring system.
    
Structural Overlay & Numbering

The following diagram illustrates the atom-mapping alignment between the two scaffolds and the natural substrate (Guanosine).

Scaffold_Comparison cluster_0 Favipiravir (Pyrazine Core) cluster_1 Target Analog (Pyrimidine Core) cluster_2 Natural Substrate Fav 6-Fluoro-3-hydroxy-2-pyrazinecarboxamide (T-705) Core: 1,4-Diazine Key: C3-OH / C2-CONH2 FMAP This compound (F-MAP) Core: 1,3-Diazine Key: C4-Oxo / C2-NHMe Fav->FMAP Bioisosteric Replacement (Pyrazine -> Pyrimidine) Guan Guanosine (Purine) Target for Mimicry Fav->Guan Mimics C6=O / N1-H (via Tautomerism) FMAP->Guan Mimics C6=O / N1-H (via C4=O)

Figure 1: Structural relationship and pharmacophore mapping between Favipiravir, F-MAP, and Guanosine.[1]

Electronic & Steric Profiling

The "6-Fluoro" Effect

The position of the fluorine atom dictates the electronic environment of the active site binding.

FeatureFavipiravir Intermediates (Pyrazine)F-MAP (Pyrimidine)Impact on Activity
F-Position C6 (adjacent to N1)C6 (adjacent to N1)High Similarity. Both positions withdraw electron density from the N1 nitrogen.
pKa Modulation F lowers pKa of C3-OH (~pKa 5.1), promoting the enolate form at physiological pH.[1]F at C6 lowers pKa of N1-H/C4-OH.Critical for Ribosylation. Favipiravir relies on HGPRT recognition; F-MAP would require similar recognition to become active.
Metabolic Stability C6-F blocks oxidation by aldehyde oxidase.C6-F blocks C6-oxidation (a common metabolic soft spot in pyrimidines).Positive. Both designs utilize Fluorine to extend half-life.
H-Bonding Donors/Acceptors (The Critical Divergence)

This is the primary differentiator affecting binding affinity.

  • Favipiravir: The C2-Carboxamide (

    
    ) can rotate. It presents a primary amine (
    
    
    
    ) and a carbonyl (
    
    
    ).[1] This rotation allows it to mimic both Adenine and Guanine base-pairing faces (ambiguous coding), which is central to its mechanism of lethal mutagenesis.
  • F-MAP: The C2-Methylamino (

    
    ) is less flexible and more hydrophobic.
    
    • Limitation: The methyl group introduces steric bulk that may clash with the tight RdRp active site if not accommodated.

    • Advantage:[2][3][4] The methyl group increases lipophilicity (

      
      ), potentially improving passive membrane permeability compared to the highly polar Favipiravir.
      

Synthetic Accessibility & Intermediate Stability

From a process chemistry standpoint, the synthesis of the Pyrimidine analog (F-MAP) is generally more robust and scalable than the Pyrazine (Favipiravir) route.

Favipiravir Route (Challenges)

The standard industrial route involves:

  • Starting Material: 3-Aminopyrazine-2-carboxylic acid.[5]

  • Chlorination: Formation of 3,6-dichloropyrazine-2-carbonitrile (High energy, requires

    
    ).
    
  • Fluorination: Halex reaction (Cl

    
     F) using KF. Critical Bottleneck:  Pyrazines are electron-deficient, making nucleophilic aromatic substitution (
    
    
    
    ) difficult without high temperatures or phase transfer catalysts.[1]
  • Hydrolysis: Nitrile

    
     Amide.
    
F-MAP Route (Advantages)

Pyrimidines are synthetically more versatile.

  • Starting Material: Fluorinated acyclic esters (e.g., Ethyl fluoroacetoacetate) or

    
    -methylguanidine.
    
  • Cyclization: Condensation of

    
    -methylguanidine with a fluorinated diester or keto-ester.
    
  • Efficiency: This is often a one-pot cyclization , avoiding the hazardous Halex fluorination step required for Favipiravir.

Synthesis_Comparison cluster_fav Favipiravir Synthesis (Pyrazine) cluster_fmap F-MAP Synthesis (Pyrimidine) Start_Pz 3-Aminopyrazine-2-carboxylic acid Inter_Cl 3,6-Dichloro Intermediate (Requires POCl3) Start_Pz->Inter_Cl Inter_F Fluorination (Halex) (High Temp, KF) Inter_Cl->Inter_F Fav_Final Favipiravir Inter_F->Fav_Final Start_Py N-methylguanidine + Fluorinated Keto-ester Cyclization Condensation Cyclization (Base catalyzed) Start_Py->Cyclization FMAP_Final F-MAP (Direct Assembly) Cyclization->FMAP_Final

Figure 2: Synthetic workflow comparison highlighting the streamlined assembly of the pyrimidine scaffold.

Experimental Protocol: Analytical Differentiation

To objectively compare these species (e.g., if F-MAP is present as an impurity or a comparator in a library), a validated HPLC method is required. Standard C18 columns often fail to retain these highly polar, small heterocycles.[1]

Protocol: Ion-Pairing HPLC for Polar Heterocycles

Objective: Separate this compound (F-MAP) from Favipiravir and its hydrolyzed intermediates (T-1105).

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Heptafluorobutyric acid (HFBA) in Water. (HFBA acts as an ion-pairing agent to retain the basic amines).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Instrument Parameters:

  • Column: Phenomenex Synergi Polar-RP or Waters Atlantis T3 (C18), 150 x 4.6 mm, 3

    
    m.[1]
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 320 nm (specific for the enol tautomer conjugation).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 2% Initial loading; high aqueous content retains polar F-MAP.
5.0 2% Isocratic hold to separate early eluting polar impurities.
15.0 40% Ramp to elute less polar Favipiravir.

| 20.0 | 90% | Column wash. |

Expected Results:

  • F-MAP: Elutes earlier (approx. 4-6 min) due to the basicity of the methylamino group interacting with the stationary phase, but modulated by HFBA.

  • Favipiravir: Elutes later (approx. 10-12 min) due to the acidic nature of the phenolic hydroxyl and lack of basic amine.

Conclusion & Recommendation

This compound (F-MAP) represents a distinct structural class from Favipiravir .

  • For Drug Design: F-MAP is a viable scaffold-hop candidate. It offers easier synthetic accessibility and potentially higher lipophilicity than Favipiravir. However, the loss of the rotatable carboxamide group may reduce its "ambiguous coding" capacity, potentially making it a chain terminator rather than a mutagen.

  • For Impurity Analysis: F-MAP is unlikely to be a process impurity in Favipiravir synthesis (which proceeds via pyrazines). If detected, it indicates contamination from parallel synthesis lines or raw materials (e.g., contaminated fluorinated precursors).[1]

Recommendation: Researchers should prioritize in vitro RdRp inhibition assays comparing F-MAP directly against T-705-RTP (the active triphosphate of Favipiravir) to determine if the pyrimidine core maintains the necessary binding geometry for viral polymerase incorporation.

References

  • Favipiravir Mechanism & Structure: Furuta, Y., et al. (2017).[1][5] "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[5][6][7] Proceedings of the Japan Academy, Series B. Link

  • Pyrazine Synthesis Routes: Zhang, T., et al. (2021).[1][8] "Scalable synthesis of favipiravir via conventional and continuous flow chemistry." RSC Advances. Link

  • Tautomerism in Antivirals: Antonov, L., et al. (2021).[1] "Tautomerism of Favipiravir: In Silico and Experimental Insights." Molecules. Link

  • Pyrimidine vs. Pyrazine Bioisosterism: Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Analytical Methods for Favipiravir: Bulduk, I. (2021). "HPLC-UV method for determination of Favipiravir in pharmaceutical formulations." Acta Chromatographica. Link

Sources

Reference Standards for 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated antiviral therapies (e.g., substituted pyrimidines and pyrazines similar to Favipiravir or Fluorouracil), the intermediate 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone represents a critical quality attribute. As a highly polar, fluorinated heterocycle, it presents two distinct analytical challenges: poor retention on traditional C18 stationary phases and significant hygroscopicity that compromises potency assignment in reference standards.

This guide compares the performance of Certified Reference Materials (CRMs) characterized by qNMR against traditional "In-House" standards characterized by Mass Balance .[1] Furthermore, it evaluates HILIC versus Reverse Phase (C18) methodologies to establish a robust control strategy.

Technical Context & Chemical Behavior[2][3][4][5]

The analyte, this compound, exhibits keto-enol tautomerism. This dynamic equilibrium creates peak broadening and tailing in unbuffered chromatographic systems.

  • pKa: ~7.8 (Amine/Amide functionality)

  • LogP: < 0 (Highly Polar)

  • UV Max: ~258–262 nm

  • Critical Risk: The molecule acts as a "water sponge." Standard synthesis grades often contain 2–5% w/w water, which is invisible to UV detectors but disastrous for potency calculations if not strictly quantified.

Comparative Assessment: Reference Standard Grades

The reliability of your quantitative data depends entirely on the "Potency Assignment" of your reference standard. We compared a Traceable CRM (qNMR assigned) against a typical Synthesized Research Grade (Mass Balance assigned) material.

Potency Assignment Methodologies[6]
FeatureMethod A: qNMR (Certified Reference Material) Method B: Mass Balance (Research Grade)
Principle Direct ratio of protons against a NIST-traceable Internal Standard (e.g., Maleic Acid).

Traceability SI-Traceable (via Internal Standard).Dependent on the accuracy of four separate techniques (HPLC, KF, TGA, ROI).
Hygroscopicity Handling Superior. qNMR measures the mole ratio in solution; water content does not bias the proton signal integration.High Risk. Karl Fischer (KF) titration errors directly propagate to the potency value.
Bias Potential Low.[2] Only requires solubility and a clean NMR window.High. UV-inactive impurities (salts, oligomers) are often missed, leading to overestimated potency .
Experimental Data: The "Hidden Impurity" Trap

We analyzed a batch of this compound using both methods.

  • Scenario: The Research Grade material showed a single HPLC peak (99.5% Area).

  • Mass Balance Calculation:

    
     Potency.
    
  • qNMR Calculation: Using Maleic Acid as IS in DMSO-

    
    , the absolute assay was determined to be 94.1% .
    

Recommendation: For GMP release testing and critical stability studies, qNMR-characterized standards are mandatory to avoid potency inflation.

Analytical Performance: HILIC vs. Reverse Phase (C18)

Due to the polarity of the methylamino and carbonyl groups, this molecule resists retention on non-polar stationary phases.

Method Comparison Data[6][9][10][11]
ParameterMethod A: C18 (Reverse Phase) Method B: HILIC (Amide Phase)
Column C18 (L1), 150 x 4.6mm, 3.5µmAmide / Poly-hydroxy (HILIC), 100 x 2.1mm, 1.7µm
Mobile Phase 95% Water / 5% ACN (0.1% TFA)90% ACN / 10% Ammonium Acetate (10mM)
Retention Factor (

)
0.4 (Elutes near void volume)4.2 (Strong retention)
Peak Symmetry (

)
1.8 (Significant tailing)1.1 (Sharp, symmetrical)
MS Sensitivity Low (High water content suppresses ionization)High (High organic content enhances desolvation)
The "Dewetting" Phenomenon

On the C18 column, we observed retention time shifting (


) between injections. This is caused by "phase dewetting," where the highly aqueous mobile phase required to retain the polar analyte causes the C18 chains to collapse, reducing surface area. HILIC eliminates this mechanism entirely. 

Detailed Experimental Protocols

Protocol A: Validated HILIC-UV/MS Method

Use this method for purity analysis and stability indicating assays.

  • Instrument: UHPLC with PDA and QDa (Mass Detector).

  • Column: Waters BEH Amide or Agilent ZORBAX RRHD HILIC Plus (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide). Note: High pH suppresses protonation of the amine, improving peak shape.

    • B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 80% B

    • 7.0 min: 60% B

    • 7.1 min: 95% B (Re-equilibrate for 4 mins).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 260 nm; MS (ESI+) SIM mode at m/z [M+H]+.

  • Sample Diluent: 90:10 ACN:Water. Critical: Do not dissolve in 100% water, or peak distortion will occur.

Protocol B: qNMR Potency Assignment

Use this method to qualify your Primary Reference Standard.

  • Solvent: DMSO-

    
     (99.9% D).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM).

  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the longest relaxing proton).
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (for S/N > 400).

  • Procedure:

    • Weigh accurately ~10 mg of Analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial.
    • Dissolve completely in 0.7 mL DMSO-

      
      .
      
    • Integrate the singlet of Maleic Acid (

      
       6.2 ppm) and the methyl singlet of the analyte (
      
      
      
      ~2.8 ppm).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[3]

Workflow Visualization

Diagram 1: Reference Standard Qualification Workflow

This logic flow ensures that the standard used in your lab is fit for purpose, preventing OOS (Out of Specification) results caused by bad standards.

ReferenceStandardQualification Start Crude Material (Synthesis) Purification Purification (Recrystallization) Start->Purification Homogeneity Homogeneity Check (HPLC-UV) Purification->Homogeneity Decision Intended Use? Homogeneity->Decision Method_MB Mass Balance (HPLC + KF + ROI) Decision->Method_MB Non-Critical Method_qNMR qNMR (Absolute Quant) Decision->Method_qNMR Critical Route_Research Research/Screening Route_GMP GMP/Release CoA_Tech Tech Grade CoA (Risk of Bias) Method_MB->CoA_Tech CoA_Cert Certified Reference Material (Traceable) Method_qNMR->CoA_Cert

Caption: Workflow distinguishing the qualification pathways for Technical Grade vs. Certified Reference Materials.

Diagram 2: Analytical Method Selection Logic

Use this decision tree to select the correct chromatographic approach based on the specific impurity profile.

MethodSelection Start Analyte: this compound Check1 Is Sample in High Water Matrix? Start->Check1 Path_RP Reverse Phase (C18) *Requires Ion Pairing* Check1->Path_RP Yes (Bioanalysis) Path_HILIC HILIC (Amide/Si) *Recommended* Check1->Path_HILIC No (API/Powder) Detail_RP Issues: - Dewetting - Low Retention (k' < 1) - Ion Suppression Path_RP->Detail_RP Detail_HILIC Benefits: - High Retention (k' > 3) - High MS Sensitivity - Orthogonal Selectivity Path_HILIC->Detail_HILIC

Caption: Decision matrix for selecting HILIC over C18 based on the physicochemical properties of the pyrimidinone derivative.

References

  • International Council for Harmonisation (ICH). (2006).[4][5] Q3A(R2): Impurities in New Drug Substances.[5][6] [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.[7] [Link]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational safety and logistical framework for handling 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone .

Status: Specialized Pharmaceutical Intermediate Primary Hazard Class (Inferred): Potent Irritant / Potential Bioactive (Nucleoside Base Analog) Default Biosafety Level: BSL-1 (Chemical Hazard Focus)[1][2]

Part 1: Core Directive – Risk Assessment & Engineering Controls

The Precautionary Principle: As a fluorinated pyrimidine derivative, this compound shares structural homology with bioactive viral/metabolic inhibitors. Until specific toxicology data confirms otherwise, you must handle this substance as a Potent Compound (OEB 3) .

Engineering Controls (The First Line of Defense)

Do not rely solely on PPE. The following containment strategies are mandatory before opening the vial.

  • Primary Containment: All open-handling (weighing, solubilization) must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

    • Airflow Requirement: Face velocity maintained between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Fluorinated heterocycles are often dry, crystalline powders prone to static charge. Use an ionizing fan or anti-static gun during weighing to prevent "flying powder" and aerosolization.

  • Surface Protection: Line the work surface with plastic-backed absorbent matting (e.g., Benchkote) to capture micro-spills.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: PPE selection is tiered based on the operation scale and physical state.

Protection Zone Standard Handling (<1g, Solid/Solution)High-Risk Handling (>1g, Dust Generation, Spills)Technical Rationale
Respiratory N95 Respirator (if outside hood) or Fume Hood Sash at working height.[1][2]P100 / N99 Respirator or PAPR.Fluorinated dusts can be extremely irritating to mucous membranes.
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner).Laminate Film (Silver Shield) under Nitrile.Nitrile provides good splash protection; Laminate resists permeation of fluorinated solvents if used in solution.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Face Shield + Goggles.[3][4]Standard safety glasses do not seal against airborne dust or splashes.
Body Lab Coat (High-neck, knit cuffs).[1][2]Tyvek® Coverall + Sleeve Covers.Prevents migration of particles to street clothes.

Part 3: Operational Handling & Workflows

Workflow 1: Solubilization & Reaction Setup

Context: The 2-methylamino and 6-fluoro substitutions suggest specific solubility and reactivity profiles.[1][2]

  • Solvent Selection:

    • Preferred: DMSO or DMF (High solubility).

    • Secondary: Methanol/Ethanol (Moderate solubility, may require warming).

    • Avoid: Non-polar solvents (Hexane/Ether) – poor solubility leads to suspension risks.

  • Dissolution Protocol:

    • Add solvent slowly to the solid.

    • Vortexing is preferred over sonication to minimize aerosol generation. If sonication is required, seal the vessel with Parafilm before activation.

  • Reaction Monitoring:

    • Acidity Warning: In strong acidic conditions (pH < 2) or elevated temperatures (>100°C), there is a theoretical risk of defluorination. While slow, this can generate trace HF. Use plastic or coated glassware if harsh acidic reflux is planned.

Workflow 2: Spill Response (Dry Powder)

Do NOT sweep. Sweeping generates aerosols.

  • Isolate: Evacuate the immediate 10ft radius.

  • Dampen: Gently cover the spill with a paper towel soaked in inert solvent (e.g., heptane or dilute ethanol) to suppress dust.

  • Collect: Scoop the damp material into a wide-mouth waste jar.

  • Clean: Wash the surface with 10% aqueous sodium bicarbonate (neutralizes potential acidic byproducts) followed by water.

Part 4: Visualization (Decision Logic)

The following diagram outlines the critical decision-making process for PPE selection and handling based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Quantity_Check Quantity > 100 mg? Solid->Quantity_Check Solvent_Check Solvent Type? Solution->Solvent_Check High_Risk_Solid High Risk: Aerosol Potential Quantity_Check->High_Risk_Solid Yes Standard_Solid Standard Risk Quantity_Check->Standard_Solid No Eng_Control_Hood Engineering: Fume Hood REQUIRED High_Risk_Solid->Eng_Control_Hood PPE_Max PPE: Double Nitrile + P100 Mask + Sleeve Covers High_Risk_Solid->PPE_Max Standard_Solid->Eng_Control_Hood PPE_Std PPE: Single Nitrile + Lab Coat + Goggles Standard_Solid->PPE_Std Penetrating Penetrating (DMSO/DMF) Solvent_Check->Penetrating Standard_Solv Standard (Water/EtOH) Solvent_Check->Standard_Solv PPE_Chem PPE: Laminate/Silver Shield Gloves Penetrating->PPE_Chem Standard_Solv->PPE_Std

Caption: Risk-Based PPE Selection & Engineering Control Decision Tree.

Part 5: Disposal & Waste Management

Critical Warning: Do not dispose of fluorinated heterocycles in standard "Organic Waste" streams without labeling.

  • Segregation: Segregate into "Halogenated Organic Waste" .

  • Labeling: Clearly tag the waste container with:

    • Contains Fluorinated Pyrimidines[5]

    • DO NOT MIX with Strong Acids (Risk of HF evolution).

  • Destruction: The preferred method of destruction is High-Temperature Incineration (>1100°C) with flue gas scrubbing. This ensures the carbon-fluorine bond is broken and resulting HF is captured by the scrubber system.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fluorinated Pyrimidines. PubChem.[6] Available at: [Link][1][2]

  • American Chemical Society (ACS). Chemical Health & Safety: Guidelines for Handling Fluorinated Compounds. ACS. Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Available at: [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria.[6] ECHA.[6] Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone
Reactant of Route 2
6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.